2-Methoxycyclohexan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFBXBZOBXMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623888 | |
| Record name | 2-Methoxycyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-43-2 | |
| Record name | 2-Methoxycyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,2R)-2-Methoxycyclohexan-1-amine: A Comprehensive Technical Guide to its Structural Properties
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral bifunctional molecule featuring a primary amine and a methoxy (B1213986) group on a cyclohexane (B81311) scaffold. Its specific stereochemistry and the interplay of its functional groups make it a molecule of interest in organic synthesis and medicinal chemistry. This guide provides a detailed overview of its structural properties, leveraging both theoretical predictions and data from analogous compounds due to the limited availability of direct experimental data for this specific stereoisomer.
Core Structural and Chemical Properties
(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral cyclohexane derivative with the chemical formula C₇H₁₅NO.[1] It possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring, leading to a total of four possible stereoisomers. The (1S,2R) designation specifies the absolute configuration at these centers.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| IUPAC Name | (1S,2R)-2-Methoxycyclohexan-1-amine | N/A |
| CAS Number | 742042-55-3 | [1] |
| Canonical SMILES | COC1CCCC[C@H]1N | N/A |
| Enantiomer | (1R,2S)-2-Methoxycyclohexan-1-amine | N/A |
| Diastereomers | (1R,2R)-2-Methoxycyclohexan-1-amine, (1S,2S)-2-Methoxycyclohexan-1-amine | N/A |
Stereochemistry and Conformational Analysis
The stereochemistry of (1S,2R)-2-Methoxycyclohexan-1-amine is critical to its three-dimensional shape and, consequently, its chemical and biological properties. The "trans" relationship between the amine and methoxy groups dictates that in the most stable chair conformation, both substituents will occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.
The diagram below illustrates the stereochemical relationships between the four stereoisomers of 2-methoxycyclohexan-1-amine.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for (1S,2R)-2-Methoxycyclohexan-1-amine, the following data are predicted based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules.
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the methoxy group, and the amine group. The chemical shifts and coupling constants will be influenced by the stereochemistry of the molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (CH-NH₂) | ~2.5 - 3.0 | m | - |
| H2 (CH-OCH₃) | ~3.2 - 3.6 | m | - |
| OCH₃ | ~3.3 | s | - |
| Cyclohexane CH₂ | ~1.0 - 2.0 | m | - |
| NH₂ | ~1.5 - 2.5 | br s | - |
¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH-NH₂) | ~55 - 60 |
| C2 (CH-OCH₃) | ~80 - 85 |
| OCH₃ | ~56 - 58 |
| Cyclohexane CH₂ | ~20 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the primary amine and ether functional groups.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| N-H (Primary Amine) | Scissoring | 1590 - 1650 | Medium to Strong |
| C-N (Aliphatic Amine) | Stretch | 1000 - 1250 | Medium to Weak |
| C-O (Ether) | Stretch | 1070 - 1150 | Strong |
| C-H (sp³ hybridized) | Stretch | 2850 - 3000 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, (1S,2R)-2-Methoxycyclohexan-1-amine is expected to undergo fragmentation patterns characteristic of cyclic amines and ethers. The molecular ion peak (M⁺) would be observed at m/z = 129. Key fragmentation pathways would likely involve the loss of the methoxy group, the amine group, and cleavage of the cyclohexane ring.
Experimental Protocols
Reductive Amination of 2-Methoxycyclohexanone (B1203222):
This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the desired amine.
Materials:
-
2-Methoxycyclohexanone
-
Ammonia (B1221849) (or ammonium (B1175870) acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol (B129727), ethanol, or dichloromethane)
-
Apparatus for inert atmosphere reaction (if using sensitive reagents)
-
Standard work-up and purification reagents (e.g., diethyl ether, sodium bicarbonate solution, brine, magnesium sulfate)
Procedure:
-
Dissolve 2-methoxycyclohexanone in the chosen anhydrous solvent under an inert atmosphere.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) to the reaction mixture.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of water or a suitable quenching agent.
-
Perform an aqueous work-up to remove inorganic byproducts.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired (1S,2R)-2-Methoxycyclohexan-1-amine. The stereoselectivity of the reduction will depend on the choice of reducing agent and reaction conditions.
The following diagram outlines a general workflow for the synthesis and characterization of (1S,2R)-2-Methoxycyclohexan-1-amine.
References
A Technical Guide to 2-Methoxycyclohexan-1-amine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and analytical protocols for 2-Methoxycyclohexan-1-amine. This chiral amine is a valuable building block in organic synthesis and medicinal chemistry, where its specific stereochemistry can be crucial for biological activity.
Core Chemical and Physical Properties
This compound, a substituted cyclohexane (B81311) derivative, is characterized by the presence of a primary amine and a methoxy (B1213986) group on adjacent carbon atoms. These functional groups and their stereochemical arrangement dictate the molecule's physical and chemical behavior.
| Property | Data |
| Chemical Formula | C₇H₁₅NO[1] |
| Molecular Weight | 129.20 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | COC1CCCCC1N |
| InChI Key | NBWFBXBZOBXMHO-UHFFFAOYSA-N |
Synthetic Protocols
The synthesis of this compound can be achieved through several routes, most commonly involving the reductive amination of the corresponding ketone, 2-methoxycyclohexanone (B1203222). The following is a representative protocol based on established methods for similar cyclohexylamine (B46788) derivatives.
Reductive Amination of 2-Methoxycyclohexanone
This protocol details the synthesis of this compound from 2-methoxycyclohexanone via reductive amination using a borohydride (B1222165) reagent.
Materials:
-
2-Methoxycyclohexanone
-
Ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, if desired)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxycyclohexanone (1.0 equivalent) and a suitable ammonia source (e.g., ammonium acetate, 5-10 equivalents) in anhydrous methanol.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add saturated aqueous NaHCO₃ solution to the residue until the solution is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
-
Purification:
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude amine can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Analytical Methodologies
The characterization and stereochemical validation of this compound are critical. A combination of spectroscopic and chromatographic techniques is typically employed.
Stereochemical Validation by NMR and Chiral HPLC
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provides information on the molecular structure and the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
-
Mosher's Amide Analysis: For determining the absolute configuration of a single stereoisomer, derivatization with a chiral reagent like Mosher's acid chloride can be performed. The resulting diastereomeric amides will exhibit distinct signals in the ¹H NMR spectrum, allowing for the assignment of the absolute stereochemistry at the amine-bearing carbon.
2. Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral HPLC is used to separate and quantify the different stereoisomers (enantiomers and diastereomers) of this compound.
-
Method: A suitable chiral stationary phase is selected. The sample is dissolved in an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol) and injected into the HPLC system. The retention times of the different stereoisomers will vary, allowing for their separation and quantification. This method is crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a synthetic sample.
Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
References
Synthesis of 2-Methoxycyclohexan-1-amine from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-methoxycyclohexan-1-amine, a valuable building block in medicinal chemistry and drug development, starting from the readily available cyclohexanone (B45756). The described methodology is a multi-step process involving the formation of key intermediates, 2-chlorocyclohexanone (B41772) and 2-methoxycyclohexanone (B1203222), followed by a final reductive amination step. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from cyclohexanone is most effectively achieved through a three-stage process. This strategy was devised as a direct methoxylation and amination of cyclohexanone at the 2-position is challenging to control. The chosen pathway offers a more controlled and higher-yielding approach.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthetic Pathway
The chemical transformations involved in this synthesis are outlined in the following reaction scheme:
Caption: Detailed chemical reaction pathway for the synthesis.
Experimental Protocols
Stage 1: Synthesis of 2-Chlorocyclohexanone
This procedure is adapted from established methods for the α-chlorination of ketones.[1][2]
Materials:
-
Cyclohexanone
-
Chlorine gas or Sulfuryl chloride (SO₂Cl₂)
-
Water or appropriate solvent (e.g., glacial acetic acid)
-
3 L three-necked round-bottomed flask
-
Gas inlet tube
-
Mechanical stirrer
-
Gas outlet tube connected to a mercury or water valve
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube, place cyclohexanone (3.0 moles, 294 g) and water (900 mL).
-
Cool the flask in an ice bath and start the stirrer.
-
Bubble chlorine gas (slightly more than 3.0 moles, 215 g) through the mixture as rapidly as it is absorbed (approximately 45 minutes).
-
After the reaction is complete, the heavier layer of 2-chlorocyclohexanone is separated.
-
The aqueous layer is extracted three times with 150 mL portions of ether.
-
The combined organic layers (the initial product layer and the ether extracts) are washed with 150 mL of water and then with 200 mL of saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The ether is removed using a rotary evaporator.
-
The crude product is purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Cyclohexanone (3 moles) | [1] |
| Chlorinating Agent | Chlorine gas (3 moles) | [1] |
| Yield | 240-265 g (61-66%) | [2] |
| Boiling Point | 90-91 °C at 14-15 mmHg | [2] |
Stage 2: Synthesis of 2-Methoxycyclohexanone
This procedure is based on the nucleophilic substitution of the α-chloro ketone with a methoxide (B1231860) source.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
In a round-bottomed flask equipped with a reflux condenser and a stirrer, dissolve 2-chlorocyclohexanone in anhydrous methanol.
-
Add the sodium methoxide solution to the 2-chlorocyclohexanone solution. An exothermic reaction may be observed.
-
The reaction mixture is heated to reflux and maintained at this temperature for a period of time, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any inorganic salts.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed, and the crude 2-methoxycyclohexanone can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | 185 °C at 750 mmHg | [3] |
| Density | 1.02 g/mL at 25 °C | [3] |
Stage 3: Reductive Amination of 2-Methoxycyclohexanone
This procedure is an adaptation of the general method for the reductive amination of ketones.[4]
Materials:
-
2-Methoxycyclohexanone
-
Ammonia (B1221849) (in a suitable solvent like methanol or as a gas)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) or a Rh-Ni catalyst
-
High-pressure reactor (autoclave)
-
Solvent (e.g., cyclohexane, methanol)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, charge 2-methoxycyclohexanone, the chosen solvent, and the catalyst (e.g., 5% Pd/C).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce ammonia into the reactor. This can be done by adding a solution of ammonia in the reaction solvent or by pressurizing the reactor with ammonia gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples periodically.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
Quantitative Data (based on reductive amination of cyclohexanone):
| Catalyst | Conversion (%) | Selectivity to Primary Amine (%) | Temperature (°C) | Pressure (bar) | Reference |
| Rh/SiO₂ | 83.4 | 99.1 | 100 | 4 (NH₃), 2 (H₂) | [4] |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 100 | 4 (NH₃), 2 (H₂) | [4] |
Note: The conditions and yields for the reductive amination of 2-methoxycyclohexanone may vary and would require optimization.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of this compound from cyclohexanone. By proceeding through the stable intermediates 2-chlorocyclohexanone and 2-methoxycyclohexanone, this multi-step synthesis offers a controlled approach to obtaining the desired product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient production of this important chemical entity. Further optimization of each step may be necessary to achieve the desired scale and purity for specific applications.
References
Chiral Pool Synthesis of 2-Methoxycyclohexan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed chiral pool synthesis strategy for 2-methoxycyclohexan-1-amine, a valuable chiral building block in medicinal chemistry. Due to the absence of a direct, documented synthesis of this specific molecule from a chiral pool starting material in the current literature, this guide presents a rational and experimentally feasible pathway commencing from the naturally occurring, chiral cyclitol, L-quebrachitol. The methodologies for the key transformations are based on well-established and analogous reactions reported for similar substrates.
Introduction
This compound possesses two stereogenic centers, making stereocontrolled synthesis crucial for its application in the development of chiral drugs and catalysts. Chiral pool synthesis offers an efficient approach to enantiomerically pure compounds by utilizing readily available and inexpensive chiral starting materials from nature, such as carbohydrates, amino acids, and terpenes. This guide focuses on a proposed synthesis beginning with L-quebrachitol (1L-2-O-methyl-chiro-inositol), a methylated cyclitol that provides a pre-existing methoxy (B1213986) group on a chiral cyclohexane (B81311) scaffold.
Proposed Synthetic Pathway from L-Quebrachitol
The proposed synthetic route from L-quebrachitol to this compound involves a sequence of protection, oxidation, stereoselective amination, and deoxygenation steps. The overall workflow is depicted in the following diagram.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxycyclohexan-1-amine is a cyclic aliphatic amine with a methoxy (B1213986) group substituent, rendering it a chiral molecule with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the primary amine and ether functionalities on a cyclohexane (B81311) scaffold, make it an interesting building block for the synthesis of more complex molecules and a potential pharmacophore for drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, spectroscopic characterization, and potential applications in drug development.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1][2] |
| Molecular Weight | 129.20 g/mol | PubChem[1][2] |
| CAS Number | 4342-43-2 | PubChem[1][2] |
| Boiling Point (Predicted) | 174.5 ± 33.0 °C | ChemicalBook[3] |
| Density (Predicted) | 0.94 ± 0.1 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 9.79 ± 0.70 | ChemicalBook[3] |
| LogP (Computed) | 0.5 | PubChem[1][2] |
| Appearance | Colorless liquid (presumed) | - |
| Solubility | Expected to be soluble in water and polar organic solvents.[4] | Inferred from similar structures |
Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data. The solubility is inferred based on the properties of similar small amines and the presence of hydrogen bonding capabilities.
Stereochemistry
This compound possesses two chiral centers, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry of the amine and methoxy groups (cis or trans) significantly influences the molecule's three-dimensional conformation and, consequently, its physical and biological properties. The most stable conformation for the trans isomer is predicted to have the methoxy group in an equatorial position and the amine group in an axial position to minimize steric hindrance.[5][6]
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry methodologies. The most common routes involve the reductive amination of 2-methoxycyclohexanone (B1203222) or the derivatization of cyclohexanol.
Experimental Protocol: Synthesis via Reductive Amination of 2-Methoxycyclohexanone
This protocol describes a general procedure for the synthesis of this compound from 2-methoxycyclohexanone.
Materials:
-
2-Methoxycyclohexanone
-
Ammonia (B1221849) (or an ammonium (B1175870) salt such as ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous methanol (B129727) or ethanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: Dissolve 2-methoxycyclohexanone (1.0 eq) and a source of ammonia (e.g., ammonium acetate, 5-10 eq) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and basify with a saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring. Key signals would include a multiplet for the proton on the carbon bearing the amine group (C1-H), a multiplet for the proton on the carbon bearing the methoxy group (C2-H), and a singlet for the methoxy protons (-OCH₃). The chemical shifts of the C1-H and C2-H protons would be influenced by the stereochemistry (cis/trans) of the molecule.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the nitrogen (C1) and oxygen (C2) atoms would appear at lower field due to the deshielding effect of these heteroatoms.
Infrared (IR) Spectroscopy
As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. Other significant absorptions would include C-H stretching from the cyclohexane ring and the methoxy group, and a C-O stretching vibration from the ether linkage.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would likely be dominated by alpha-cleavage, a common fragmentation pathway for amines, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen atom.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its primary amine and ether functional groups.
-
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. It can readily react with acids to form ammonium salts and with various electrophiles.
-
Acylation: Reaction with acid chlorides or anhydrides will yield the corresponding amides.
-
Alkylation: The amine can be alkylated with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium salts.
-
Ether Stability: The methoxy group is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
Caption: A diagram illustrating the primary chemical reactions of the amine functional group.
Applications in Drug Development
While this compound itself is not a known therapeutic agent, its structural motif is of interest to medicinal chemists. The cyclohexane scaffold provides a three-dimensional framework that can be functionalized to interact with biological targets. The primary amine serves as a key handle for derivatization, allowing for the introduction of various pharmacophoric groups.
Derivatives of cyclohexylamines have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and as agents targeting the central nervous system. For instance, some cyclohexylamine (B46788) derivatives have been investigated as 5-HT1A receptor agonists.[7] The methoxy group can influence the compound's lipophilicity and metabolic stability, and may also participate in hydrogen bonding interactions with target proteins.
Currently, there is no publicly available information linking this compound to specific signaling pathways. However, its potential as a scaffold suggests that its derivatives could be designed to target a variety of enzymes, receptors, or ion channels, depending on the nature of the appended functional groups. Further research is required to explore the full potential of this compound in drug discovery.
Safety and Handling
This compound is predicted to be harmful if swallowed and may cause skin and eye irritation.[3] As with all amines, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
Conclusion
This compound is a versatile building block with potential for a variety of applications in organic synthesis and medicinal chemistry. This technical guide has summarized its key physical and chemical properties, provided a general synthetic protocol, and outlined its spectroscopic characteristics. While its direct biological activity is not well-documented, its structural features make it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully elucidate the potential of this compound in drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H15NO | CID 22250879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Methoxy-cyclohexylaMine | 4342-43-2 [amp.chemicalbook.com]
- 6. Solved: Identify the trans conformations for 2 -methoxycyclohexan- 1 -amine, then select the most [Chemistry] [gauthmath.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Stereochemistry and Chair Conformations of 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereochemistry and conformational isomerism of 2-methoxycyclohexan-1-amine. The presence of two chiral centers at the C-1 and C-2 positions of the cyclohexane (B81311) ring gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R)- and (1S,2S)-trans-2-methoxycyclohexan-1-amine, and (1R,2S)- and (1S,2R)-cis-2-methoxycyclohexan-1-amine. The spatial arrangement of the methoxy (B1213986) and amine substituents profoundly influences the conformational equilibrium of the flexible cyclohexane ring, which predominantly adopts a chair conformation. Understanding these stereochemical and conformational nuances is critical for applications in medicinal chemistry and drug development, where specific three-dimensional structures dictate biological activity. This document outlines the stereochemical possibilities, analyzes the conformational equilibrium based on established principles of cyclohexane stereochemistry, and provides detailed, albeit generalized, experimental protocols for the synthesis and characterization of this and structurally related compounds.
Stereoisomerism and Conformational Analysis
The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. These two chair conformations are in rapid equilibrium through a process known as ring flip.
Stereoisomers of this compound
This compound has two stereocenters, leading to the existence of four stereoisomers:
-
trans-isomers: (1R,2R)-2-methoxycyclohexan-1-amine and (1S,2S)-2-methoxycyclohexan-1-amine. In the trans isomers, the methoxy and amine groups are on opposite faces of the cyclohexane ring.
-
cis-isomers: (1R,2S)-2-methoxycyclohexan-1-amine and (1S,2R)-2-methoxycyclohexan-1-amine. In the cis isomers, the methoxy and amine groups are on the same face of the cyclohexane ring.
Conformational Preferences and A-Values
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.
| Substituent | A-value (kcal/mol) | Reference |
| Methoxy (-OCH₃) | 0.7 | [1] |
| Amino (-NH₂) | 1.2 (1.8 in H-bonding solvents) | [1] |
Table 1: Conformational A-Values of Methoxy and Amino Groups.
Conformational Analysis of trans-2-Methoxycyclohexan-1-amine
The trans isomers can exist in two chair conformations: one with both the methoxy and amine groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of substantial 1,3-diaxial steric strain. Therefore, the trans isomer will predominantly exist in a state where both the amine and methoxy groups are in the highly accessible equatorial positions.
Conformational Analysis of cis-2-Methoxycyclohexan-1-amine
For the cis diastereomers, one substituent must be axial and the other equatorial in any given chair conformation. Through ring flip, their positions are interchanged. The more stable conformation will have the bulkier group in the equatorial position. Given that the amino group has a larger A-value than the methoxy group, the equilibrium will favor the conformation where the amino group is equatorial and the methoxy group is axial.[1] In hydrogen-bonding solvents, this preference for the equatorial amino group is even more pronounced.
The spatial arrangement of the functional groups in the cis-isomer may also allow for intramolecular hydrogen bonding between the amine and methoxy groups, which can influence the conformational stability.[1]
Experimental Protocols
While specific experimental data for this compound is not extensively available in the public domain, the following sections outline established methodologies for the synthesis and characterization of similar substituted cyclohexylamines.
Synthesis of this compound Stereoisomers
A common and efficient method for the synthesis of N-alkylated amines is reductive amination. For the synthesis of this compound, one could start from 2-methoxycyclohexanone (B1203222).
Protocol: Reductive Amination of 2-Methoxycyclohexanone
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxycyclohexanone (1.0 eq) and a suitable amine source, such as ammonia (B1221849) or a protected amine, in a suitable solvent like methanol (B129727) or ethanol.
-
Imine Formation: Stir the reaction mixture at room temperature to form the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound. This will likely produce a mixture of cis and trans isomers.
Separation of Stereoisomers
The separation of the cis and trans diastereomers can be achieved by physical methods, while the resolution of the enantiomers requires chiral techniques.
-
Separation of Diastereomers: Fractional distillation or column chromatography can be employed to separate the cis and trans isomers of this compound.
-
Resolution of Enantiomers:
-
Fractional Crystallization of Diastereomeric Salts: React the racemic amine mixture with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The resolved amine can then be liberated by treatment with a base.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. A suitable chiral stationary phase (CSP), such as those based on polysaccharides, is used to differentiate between the enantiomers.
-
Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape.
-
Detection: UV detection at a suitable wavelength.
-
Optimization: The mobile phase composition, flow rate, and temperature can be optimized to achieve baseline separation of the enantiomers.
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the stereochemistry of substituted cyclohexanes. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles and thus their relative orientation (axial or equatorial).
-
¹H NMR: In the ¹H NMR spectrum, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constant between two adjacent axial protons (³Jₐₐ) is typically large (8-13 Hz), while the coupling constants between an axial and an equatorial proton (³Jₐₑ) and between two equatorial protons (³Jₑₑ) are smaller (2-5 Hz).
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
N-H Stretch: Primary amines show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
C-O Stretch: An ether C-O stretching band is expected in the region of 1050-1150 cm⁻¹.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not well-documented, compounds with similar structures, particularly aminocyclohexane derivatives, are known to interact with various biological targets, including neurotransmitter receptors.[1] Many amines function as neurotransmitters or psychoactive drugs by modulating brain chemistry.[2] They can act as agonists, increasing the activity of neurotransmitters, or as antagonists, decreasing their activity.
Given its structural similarity to known neuroactive compounds, it is plausible that this compound could interact with neurotransmitter systems. For instance, methoxy derivatives of other neuroactive compounds have shown affinity for dopamine, serotonin, and norepinephrine (B1679862) transporter binding sites.
Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by this compound, based on its potential as a neurotransmitter receptor ligand.
Figure 1: Hypothetical signaling pathway for this compound.
Summary of Quantitative Data
| Parameter | Value |
| A-values (kcal/mol) | |
| Methoxy (-OCH₃) | 0.7 |
| Amino (-NH₂) | 1.2 (1.8 in H-bonding solvents) |
| Predicted NMR Coupling Constants (Hz) | |
| ³Jₐₐ (axial-axial) | 8-13 |
| ³Jₐₑ (axial-equatorial) | 2-5 |
| ³Jₑₑ (equatorial-equatorial) | 2-5 |
| Characteristic IR Absorptions (cm⁻¹) | |
| N-H stretch (primary amine) | 3300-3500 (two bands) |
| C-O stretch (ether) | 1050-1150 |
Table 2: Summary of Key Quantitative Data for the Conformational Analysis of this compound.
Conclusion
The stereochemistry and conformational preferences of this compound are dictated by the interplay of the steric and electronic properties of the methoxy and amino substituents. The trans isomers are expected to exist predominantly in a diequatorial conformation, while the cis isomers will favor the conformation with the amino group in the equatorial position. While specific experimental data for this compound is limited, established synthetic and analytical protocols for related aminocyclohexanes provide a robust framework for its preparation and characterization. The potential for this molecule to interact with neurotransmitter systems warrants further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar chiral scaffolds.
Experimental Workflows and Logical Relationships
Figure 2: General workflow for the synthesis and analysis.
Figure 3: Conformational equilibria of stereoisomers.
References
An In-depth Technical Guide to the Most Stable Conformation of trans-2-Methoxycyclohexan-1-amine
Abstract
The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides a comprehensive analysis of the conformational equilibrium of trans-2-Methoxycyclohexan-1-amine. The discussion integrates principles of steric hindrance, stereoelectronic effects—including potential intramolecular hydrogen bonding and anomeric-type interactions—and the methodologies used to elucidate the most stable conformer. Quantitative data from analogous systems are presented alongside detailed experimental and computational protocols to offer a robust framework for researchers, scientists, and drug development professionals.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function. For cyclic systems like cyclohexane (B81311), the flexibility of the ring allows it to adopt various conformations, with the chair form being the most stable. When substituents are introduced, the energetic landscape of these conformations is altered. In trans-2-Methoxycyclohexan-1-amine, the interplay between the amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups dictates the preferred spatial arrangement. Understanding this preference is critical, as only one conformation may be biologically active or lead to a desired chemical transformation. This guide dissects the competing steric and stereoelectronic forces to determine the molecule's most stable state.
Conformational Equilibrium in trans-1,2-Disubstituted Cyclohexanes
The trans configuration in a 1,2-disubstituted cyclohexane necessitates that the two substituents are on opposite faces of the ring. In the chair conformation, this arrangement can be achieved in two ways: with both substituents in equatorial positions (diequatorial, e,e) or both in axial positions (diaxial, a,a). These two conformers are in rapid equilibrium via a process known as a ring flip.[1]
The general preference is for substituents to occupy the less sterically hindered equatorial position, which minimizes destabilizing 1,3-diaxial interactions.[2][3][4] Therefore, for most trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer.[5][6]
Figure 1: Conformational equilibrium of trans-2-Methoxycyclohexan-1-amine.
Analysis of Competing Conformational Effects
The equilibrium position for trans-2-Methoxycyclohexan-1-amine is determined by a balance of steric repulsion, which favors the diequatorial form, and potentially stabilizing stereoelectronic effects that could favor the diaxial form.
Steric Effects: 1,3-Diaxial Interactions
The primary destabilizing factor in the diaxial conformer is steric strain, specifically 1,3-diaxial interactions.[7] In this arrangement, the axial amine and methoxy groups are brought into close proximity with the two axial hydrogen atoms on the same face of the ring, leading to van der Waals repulsion.[3] The magnitude of this repulsion is related to the steric bulk of the substituent, often quantified by A-values (Gibbs free energy difference between equatorial and axial conformers for a monosubstituted cyclohexane).
While exact A-values can vary, the amine group is generally considered smaller than the methoxy group. However, both groups exert significant steric strain when in an axial position. In the diaxial conformer, the total steric strain is cumulative, strongly favoring the diequatorial conformer where these interactions are absent.[6]
Stereoelectronic Effects
Beyond simple steric bulk, subtle electronic interactions can significantly influence conformational stability.
3.2.1. Intramolecular Hydrogen Bonding A potentially powerful stabilizing force for the diaxial conformer is the formation of an intramolecular hydrogen bond. The amine group (-NH₂) is a hydrogen bond donor, and the oxygen atom of the methoxy group (-OCH₃) is a hydrogen bond acceptor. In the diaxial conformation, these two groups are positioned in a way that could allow for such an interaction (N-H···O). This type of stabilization has been observed to favor axial conformations in other systems where it would otherwise be sterically disfavored.[8] The strength of this bond would depend on the N···O distance and the H-N···O angle in the diaxial geometry.
3.2.2. Anomeric and Gauche Effects The anomeric effect describes the tendency for an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position, a phenomenon driven by hyperconjugation.[9] While classically defined for heterocyclic systems, analogous "pseudo-anomeric" effects can occur in cyclohexanes.[10][11] In the diaxial conformer of trans-2-Methoxycyclohexan-1-amine, a stabilizing hyperconjugative interaction may occur between the lone pair of the nitrogen atom and the antibonding orbital of the C-O bond (nN → σC-O), and vice-versa (nO → σC-N). Such interactions are geometrically favored in the diaxial arrangement and could contribute to its stability.[12]
Determination of the Most Stable Conformer
The crucial question is whether the potential stabilization from intramolecular hydrogen bonding and/or anomeric effects in the diaxial conformer is sufficient to overcome the significant steric strain of the 1,3-diaxial interactions.
For trans-1,2-dihalocyclohexanes, theoretical studies have shown that hyperconjugative effects can lead to a preference for the diaxial conformation, particularly in nonpolar solvents.[12] However, in the case of trans-2-Methoxycyclohexan-1-amine, the substituents are capable of hydrogen bonding.
Most evidence for analogous systems suggests that for trans-1,2-disubstituted cyclohexanes, the diequatorial conformer remains the most stable in the vast majority of cases.[1][6] The energetic penalty of placing two groups of the size of -NH₂ and -OCH₃ in axial positions is substantial. While a hydrogen bond would provide some stabilization to the diaxial form, it is unlikely to fully compensate for the severe steric repulsion.
Therefore, the diequatorial (e,e) conformation is predicted to be the most stable for trans-2-Methoxycyclohexan-1-amine. The diaxial (a,a) conformer, while potentially benefiting from minor electronic stabilization, would represent a much smaller fraction of the equilibrium population.
Quantitative Conformational Energy Analysis
| Compound/System | ΔE or ΔG (kcal/mol) (Diaxial - Diequatorial) | Method | Key Finding |
| trans-1,2-Difluorocyclohexane | +0.10 (Vapour Phase) | DFT/NMR | Hyperconjugation nearly balances steric effects, making the conformers close in energy.[12] |
| trans-1,2-Dichlorocyclohexane | +0.95 (Vapour Phase) | DFT/NMR | Increased steric bulk of chlorine favors the diequatorial conformer more strongly.[12] |
| trans-1,2-Dimethylcyclohexane | +2.48 (calculated) | - | The diequatorial conformer is significantly more stable due to steric hindrance in the diaxial form.[5] |
| Cyclohexylamine | +1.17 (axial vs. equatorial) | B3LYP/aug-cc-pVDZ | Shows a clear preference for the equatorial position for the amine group.[13] |
Note: Positive values indicate that the diaxial conformer is higher in energy (less stable) than the diequatorial conformer.
Based on these analogous systems, the energy penalty for the diaxial conformer of trans-2-Methoxycyclohexan-1-amine is expected to be significant, likely in the range of 2-4 kcal/mol, solidifying the diequatorial form as the major conformer.
Methodologies for Conformational Analysis
Determining the conformational equilibrium of a molecule like trans-2-Methoxycyclohexan-1-amine involves a combination of experimental and computational techniques.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution.[14] The key is that the rate of ring flipping is often fast on the NMR timescale at room temperature, resulting in an averaged spectrum.[15] By cooling the sample, it is possible to slow down the interconversion and observe the signals for individual conformers.
Detailed Protocol:
-
Sample Preparation: Dissolve a pure sample of trans-2-Methoxycyclohexan-1-amine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, toluene-d₈).
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.
-
Coalescence and Decoalescence: Observe the broadening and eventual splitting (decoalescence) of key proton signals as the ring flip slows. The signals corresponding to the axial and equatorial protons will become distinct for each conformer.
-
Signal Integration: At a sufficiently low temperature where interconversion is negligible, integrate the distinct signals corresponding to the major (diequatorial) and minor (diaxial) conformers.
-
Equilibrium Constant Calculation: The ratio of the integrals directly provides the equilibrium constant (Keq = [diequatorial]/[diaxial]).
-
Free Energy Calculation: Use the equation ΔG = -RTln(Keq) to calculate the Gibbs free energy difference between the two conformers at that temperature. Vicinal coupling constants (³JHH) can also be used, as their magnitude is dependent on the dihedral angle (Karplus relationship), which differs significantly between a,a, a,e, and e,e proton pairs.
Computational Protocol: Quantum Chemistry
Computational chemistry provides detailed insights into the geometry, energy, and electronic structure of each conformer.[16][17]
Detailed Protocol:
-
Structure Building: Construct 3D models of both the diequatorial (e,e) and diaxial (a,a) chair conformers of trans-2-Methoxycyclohexan-1-amine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).
-
Energy Comparison: Calculate the relative Gibbs free energy (ΔG) by subtracting the energy of the most stable conformer (expected to be diequatorial) from the energy of the less stable one.
-
(Optional) Advanced Analysis:
-
Natural Bond Orbital (NBO) Analysis: To investigate stereoelectronic effects, perform an NBO analysis. This can quantify hyperconjugative interactions (like n → σ*) and identify the presence and strength of intramolecular hydrogen bonds.[12]
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) into the calculations, as solvent polarity can influence the conformational equilibrium.
-
Figure 2: Workflow for determining the most stable conformer.
Conclusion
The conformational analysis of trans-2-Methoxycyclohexan-1-amine is governed by a competition between powerful steric repulsions and subtle, yet significant, stereoelectronic effects. The diaxial conformer is severely destabilized by 1,3-diaxial interactions involving both the amine and methoxy groups. While this conformation may be partially stabilized by an intramolecular hydrogen bond and/or anomeric-type hyperconjugative effects, these stabilizing forces are not anticipated to be strong enough to overcome the substantial steric strain.
Based on a thorough analysis of established principles and data from analogous systems, the diequatorial (e,e) conformer is unequivocally the most stable conformation of trans-2-Methoxycyclohexan-1-amine. This conformer minimizes steric repulsion by placing both bulky substituents in the spatially less demanding equatorial positions, ensuring it represents the vast majority of the molecular population at equilibrium. This fundamental understanding is paramount for predicting the molecule's reactivity, spectroscopic properties, and interactions in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Stability of Substituted Cyclohexanes [jove.com]
- 3. Ch3 - Substituted Cyclohexanes [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. Conformations of trans-1,2-disubstituted-1-trimethylsilylcyclohexanes in solution and in the solid state. Crystal and molecular structure of 2-trimethylsilyl-trans-2-methoxycyclohexanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Anomeric effect - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-methoxycyclohexan-1-amine. Due to the limited availability of direct experimental data on this specific molecule in publicly accessible literature, this paper draws upon established principles of organic chemistry, including stereochemistry of substituted cyclohexanes and neighboring group participation, to predict and elucidate its reactivity. The guide explores potential reaction pathways, stereochemical outcomes, and the significant influence of the methoxy (B1213986) group as a neighboring participating group. While specific quantitative data for this compound is scarce, this document provides a robust theoretical framework to inform synthetic strategies and mechanistic studies.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a methoxy ether on a cyclohexane (B81311) scaffold. The relative positioning of these two functional groups at the C1 and C2 positions suggests a rich and complex reactivity profile, particularly in nucleophilic substitution reactions. The lone pair of electrons on the oxygen atom of the methoxy group can play a crucial role in influencing the rate and stereochemical outcome of reactions at the C1 and C2 centers through neighboring group participation (NGP).[1][2][3]
This guide will delve into the theoretical aspects of nucleophilic substitution reactions involving this molecule, addressing both reactions where the amine acts as a nucleophile and reactions where a leaving group is present on the cyclohexane ring, potentially leading to intramolecular reactions.
Stereochemical Considerations in this compound
The reactivity of this compound is intrinsically linked to its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. The methoxy and amino substituents can be arranged in either a cis or trans relationship, and within each of these, they can occupy axial or equatorial positions.
-
trans-2-Methoxycyclohexan-1-amine: In the most stable chair conformation, both the methoxy and amino groups will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This diaxial arrangement in the less stable conformer is, however, often required for intramolecular reactions.
-
cis-2-Methoxycyclohexan-1-amine: In the cis isomer, one substituent will be in an axial position and the other in an equatorial position. Ring flipping will interconvert the axial and equatorial positions of both groups.
The specific stereoisomer will dictate the feasibility and outcome of nucleophilic substitution reactions, especially those involving neighboring group participation.
Nucleophilic Substitution Reactions at the Amino Group
The primary amino group in this compound is a potent nucleophile and can readily react with various electrophiles in standard nucleophilic substitution reactions.
Acylation Reactions
Reaction with acyl chlorides or acid anhydrides will lead to the formation of the corresponding N-acyl-2-methoxycyclohexylamines (amides). This is a standard method for protecting the amino group or for synthesizing more complex molecules.
Experimental Protocol (General):
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Cool the solution in an ice bath.
-
Add the acyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and evaporation of the solvent.
-
Purify the product by chromatography or recrystallization.
Sulfonylation Reactions
Similarly, reaction with sulfonyl chlorides will yield N-sulfonyl-2-methoxycyclohexylamines (sulfonamides). Sulfonamides are often crystalline solids and are important functional groups in medicinal chemistry.
Experimental Protocol (General):
-
Dissolve this compound in a suitable solvent (e.g., pyridine, dichloromethane).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride portion-wise or as a solution.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Nucleophilic Substitution on the Cyclohexane Ring: The Role of the Methoxy Group
The most interesting aspect of the reactivity of this compound involves nucleophilic substitution on the cyclohexane ring, where the methoxy group can act as a neighboring participating group. For this to occur, a leaving group must be present at either the C1 or C2 position. While direct substitution on the amine-bearing carbon is not typical, reactions involving the conversion of the amine to a good leaving group (e.g., via diazotization) or starting from the corresponding 2-methoxycyclohexanol can reveal the influence of the methoxy group.
Neighboring Group Participation by the Methoxy Group
Neighboring group participation (NGP) by a methoxy group occurs when its oxygen atom, through its lone pair of electrons, attacks the adjacent carbon atom bearing a leaving group in an intramolecular SN2 fashion.[1][2][3] This results in the formation of a cyclic oxonium ion intermediate. The subsequent attack by an external nucleophile on this intermediate leads to the final product.
A key consequence of NGP is the retention of stereochemistry at the reaction center. This is because the intramolecular attack and the subsequent intermolecular attack each proceed with an inversion of configuration, resulting in a net retention.[2] Furthermore, NGP often leads to a significant rate enhancement compared to analogous systems without the participating group.[1]
The efficiency of NGP is highly dependent on the stereochemical arrangement of the participating group and the leaving group. For the methoxy group in a cyclohexane system to participate, it and the leaving group must be able to adopt a trans-diaxial orientation to allow for backside attack.
Logical Relationship of Neighboring Group Participation
Caption: Mechanism of Neighboring Group Participation by a Methoxy Group.
Potential Intramolecular Cyclization
If the amino group is modified to contain a nucleophilic center, or if reactions are carried out under conditions that favor intramolecular reactions, the formation of bicyclic products is conceivable. For instance, if the amino group is acylated with a group containing a terminal nucleophile, an intramolecular substitution could be triggered.
A search of existing literature and patents indicates that 2-methoxycyclohexylamine has been used in the synthesis of more complex molecules, such as pyrazole (B372694) derivatives.[4][5] In these syntheses, the amine acts as a standard nucleophile.
Quantitative Data
As of this writing, specific quantitative data such as reaction yields, stereoselectivity ratios, and kinetic data for nucleophilic substitution reactions of this compound are not widely reported in the peer-reviewed literature. The data presented in the following table is hypothetical and based on the expected outcomes from analogous systems where neighboring group participation is known to occur.
| Reaction Type | Electrophile/Leaving Group | Expected Major Product | Expected Stereochemical Outcome | Hypothetical Yield (%) |
| Acylation | Acetyl Chloride | N-acetyl-2-methoxycyclohexan-1-amine | - | >90 |
| Sulfonylation | Tosyl Chloride | N-tosyl-2-methoxycyclohexan-1-amine | - | >85 |
| Solvolysis (of trans-2-methoxycyclohexyl tosylate) | Acetic Acid | trans-1-acetoxy-2-methoxycyclohexane | Retention | High (rate enhanced) |
| Solvolysis (of cis-2-methoxycyclohexyl tosylate) | Acetic Acid | Mixture of products | Inversion/Elimination | Variable |
Conclusion
While direct and extensive experimental data on the nucleophilic substitution reactions of this compound are limited, a strong theoretical framework based on fundamental principles of organic chemistry allows for the prediction of its reactivity. The amino group is expected to behave as a typical primary amine nucleophile in reactions with electrophiles. The more nuanced reactivity arises from the potential for the methoxy group to act as a neighboring participating group in substitutions on the cyclohexane ring, which would lead to rate enhancement and retention of stereochemistry.
For drug development professionals and synthetic chemists, understanding these potential reaction pathways is crucial for designing synthetic routes that utilize this compound as a building block. Further experimental investigation is warranted to fully characterize the reactivity of this interesting molecule and to harness its potential in the synthesis of novel compounds.
Experimental Workflow for Investigating NGP
Caption: Proposed workflow to study neighboring group participation.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Neighbouring_group_participation [chemeurope.com]
- 4. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 5. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electronic Effects of the Methoxy Group in 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electronic and stereoelectronic effects of the methoxy (B1213986) group in the conformational behavior of 2-methoxycyclohexan-1-amine. This molecule serves as a valuable model for understanding the interplay of steric and electronic factors that govern the three-dimensional structure and, consequently, the reactivity and biological activity of substituted cyclohexylamines—a common motif in medicinal chemistry. This document synthesizes theoretical principles with expected quantitative data derived from analogous systems, offering a predictive framework for the analysis of this and related compounds.
Introduction: The Duality of the Methoxy Group's Electronic Influence
The methoxy group (–OCH₃) exerts a dual electronic influence on adjacent functional groups and the overall molecular conformation. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the cyclohexane (B81311) ring through the sigma (σ) bonds. This effect is distance-dependent and weakens with an increasing number of intervening bonds.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into adjacent empty orbitals, such as a π-system or a σ* anti-bonding orbital. This donation of electron density is a through-space or through-bond interaction that can significantly influence conformational stability.
In the saturated cyclohexane ring of this compound, the interplay of these effects, coupled with steric demands, dictates the preferred three-dimensional arrangement of the substituents.
Conformational Analysis of this compound
The conformational landscape of this compound is primarily defined by the chair conformations of the cyclohexane ring. For the trans and cis diastereomers, the relative orientations of the methoxy and amine groups lead to distinct stability profiles.
trans-2-Methoxycyclohexan-1-amine
The trans isomer can exist in two primary chair conformations in equilibrium:
-
Diequatorial (e,e): Both the methoxy and amine groups occupy equatorial positions.
-
Diaxial (a,a): Both the methoxy and amine groups occupy axial positions.
Due to severe 1,3-diaxial interactions, the diaxial conformer is significantly destabilized and its population at equilibrium is negligible. Therefore, the diequatorial conformation is the predominant form. However, a more nuanced analysis considers the relative stability of the two possible diequatorial chair flips. To minimize steric hindrance, the most stable conformation for the trans isomer is predicted to have the larger methoxy group in the equatorial position and the smaller amine group in the axial position.[1] This arrangement minimizes steric strain.[1]
cis-2-Methoxycyclohexan-1-amine
For the cis isomer, one substituent must be axial while the other is equatorial. The two possible chair conformations are:
-
Axial Methoxy, Equatorial Amine (a,e)
-
Equatorial Methoxy, Axial Amine (e,a)
The relative stability of these two conformers depends on the A-values (conformational free energy) of the methoxy and amine groups. The A-value for –OCH₃ is approximately 0.6 kcal/mol, while for –NH₂ it is around 1.4 kcal/mol. Consequently, the conformation with the bulkier amino group in the equatorial position and the methoxy group in the axial position is expected to be more stable.
Stereoelectronic Effects: The Anomeric Effect and Related Interactions
Beyond classical steric and inductive effects, stereoelectronic interactions play a crucial role in the conformational preferences of this compound. The key interaction is a form of the anomeric effect.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the σ* anti-bonding orbital of the C-substituent bond.
In this compound, a similar "anomeric-type" interaction can occur. Specifically, a lone pair on the nitrogen of the amine group can donate electron density into the σ* orbital of the adjacent C–O bond. This interaction is maximized when the N lone pair and the C–O bond are anti-periplanar, a geometry that is favored in certain conformations.
The logical relationship for the stability of conformers is outlined below:
Quantitative Data and Spectroscopic Signatures
While specific experimental data for this compound is scarce in the literature, we can predict the expected spectroscopic features based on well-established principles for substituted cyclohexanes.
Predicted ¹H NMR Coupling Constants
Proton NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal (³J) coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. For chair conformations, this allows for the differentiation of axial and equatorial protons.
| Coupling Type | Dihedral Angle (approx.) | Expected ³J Value (Hz) |
| Axial-Axial (J_aa) | ~180° | 8 - 13 |
| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |
| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |
Table 1: Predicted ¹H NMR coupling constants for protons on the cyclohexane ring.
For the major conformer of trans-2-methoxycyclohexan-1-amine (diequatorial), the protons at C1 and C2 would both be axial. Therefore, a large coupling constant (³J ≈ 8-13 Hz) would be expected between H1 and H2. For the major conformer of the cis isomer (axial methoxy, equatorial amine), the proton at C1 would be equatorial and the proton at C2 would be axial, leading to a smaller coupling constant (³J ≈ 2-5 Hz).
Experimental Protocols
The synthesis and characterization of this compound would follow established methodologies for the preparation of substituted cyclohexylamines.
Synthesis via Reductive Amination
A common route to this compound is the reductive amination of 2-methoxycyclohexanone (B1203222).
Materials:
-
2-methoxycyclohexanone
-
Ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-methoxycyclohexanone and the ammonia source in the anhydrous solvent.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Slowly add the reducing agent to the reaction mixture.
-
Continue stirring until the reaction is complete, monitoring by TLC or GC-MS.
-
Work up the reaction by quenching with water or a mild acid, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
The general workflow for synthesis and characterization is depicted below:
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For detailed conformational analysis, low-temperature NMR experiments may be necessary to slow down the chair-chair interconversion.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals unambiguously.
Conclusion
References
An In-depth Technical Guide to Intramolecular Interactions in cis-2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the intramolecular interactions governing the conformational preferences of cis-2-Methoxycyclohexan-1-amine. The spatial arrangement of the methoxy (B1213986) and amine substituents on the cyclohexane (B81311) ring facilitates a complex interplay of hydrogen bonding and stereoelectronic effects, which are critical determinants of the molecule's three-dimensional structure, stability, and potential biological activity. This document outlines the key intramolecular forces at play, presents predicted quantitative data based on analogous systems, and details the experimental and computational methodologies employed for such analyses.
Introduction
Substituted cyclohexanes are fundamental scaffolds in medicinal chemistry and drug development. Their conformational behavior, dictated by the nature and orientation of substituents, directly influences their interaction with biological targets. In cis-2-Methoxycyclohexan-1-amine, the proximate arrangement of a hydrogen bond donor (amine group) and a hydrogen bond acceptor (methoxy group) introduces the potential for significant intramolecular interactions. Understanding the delicate balance between these interactions and the inherent steric and electronic preferences of the cyclohexane ring is paramount for rational drug design. This guide will delve into the conformational analysis of this molecule, with a focus on the intramolecular hydrogen bond that is postulated to be a key stabilizing feature.
Conformational Analysis
The cyclohexane ring in cis-2-Methoxycyclohexan-1-amine can adopt two primary chair conformations that are in equilibrium. In the cis configuration, one substituent is in an axial position while the other is in an equatorial position. The ring flip interconverts these positions.
The two possible chair conformations for cis-2-Methoxycyclohexan-1-amine are:
-
Conformer A: Axial methoxy group (-OCH₃) and equatorial amine group (-NH₂)
-
Conformer B: Equatorial methoxy group (-OCH₃) and axial amine group (-NH₂)
The relative stability of these conformers is determined by a combination of steric hindrance (A-values) and intramolecular interactions, most notably a potential hydrogen bond between the amine and methoxy groups.
Intramolecular Hydrogen Bonding
An intramolecular hydrogen bond (IHB) can occur between the amine proton (donor) and the oxygen atom of the methoxy group (acceptor). This interaction is expected to stabilize the conformer where these groups are in close proximity. In the cis isomer, both conformers can potentially form an IHB. The strength of this bond is a critical factor in determining the conformational equilibrium. Studies on analogous systems, such as cis-3-methoxycyclohexanol (B2581982), have shown that such intramolecular hydrogen bonds can have a stabilizing energy of approximately 18.4 kJ/mol[1].
Stereoelectronic Effects
Stereoelectronic effects, such as hyperconjugation, also play a role in the conformational preference. These effects involve the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. The specific stereoelectronic interactions will differ between the two chair conformations, contributing to their relative energy levels.
Quantitative Data
Table 1: Predicted Conformational Energy Data
| Parameter | Conformer A (axial OMe, eq NH₂) | Conformer B (eq OMe, axial NH₂) | Reference/Basis |
| Relative Energy (ΔE) | Favored | Less Favored | Prediction based on IHB |
| Predicted ΔG (kcal/mol) | 0 | > 0 | Analogy to similar systems |
| Key Stabilizing Interaction | Intramolecular H-bond | Weaker Intramolecular H-bond | Postulated |
| Key Destabilizing Interaction | 1,3-diaxial interactions of OMe | 1,3-diaxial interactions of NH₂ | Steric considerations |
Table 2: Predicted Spectroscopic Data (¹H-NMR)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH-NH₂) (axial) | ~2.8 - 3.2 | triplet of triplets (tt) | J_ax-ax ≈ 10-12 Hz, J_ax-eq ≈ 3-4 Hz |
| H2 (CH-OCH₃) (equatorial) | ~3.4 - 3.8 | broad multiplet | - |
| OCH₃ | ~3.3 | singlet (s) | - |
| NH₂ | ~1.5 - 2.5 | broad singlet (br s) | - |
Table 3: Predicted Bond Parameters for the Intramolecular Hydrogen Bond
| Parameter | Predicted Value |
| H-bond Distance (N-H···O) | 2.0 - 2.5 Å |
| H-bond Angle (N-H-O) | 140 - 160° |
| H-bond Energy | ~18 kJ/mol |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the intramolecular interactions in substituted cyclohexylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational equilibrium and elucidate the three-dimensional structure in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of cis-2-Methoxycyclohexan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or acetone-d₆).
-
¹H and ¹³C NMR Spectra Acquisition:
-
Record standard 1D ¹H and ¹³C NMR spectra at room temperature.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals unambiguously.
-
-
Dynamic NMR (DNMR):
-
Record ¹H NMR spectra at various low temperatures (e.g., from room temperature down to -80 °C).
-
At a sufficiently low temperature (the coalescence temperature), the signals for the two chair conformers will broaden and then resolve into separate sets of peaks.
-
By integrating the signals of the individual conformers at a temperature where exchange is slow, the equilibrium constant (K_eq) can be determined.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K_eq).
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.
-
The presence of cross-peaks between the amine proton and protons on or near the methoxy group can provide direct evidence for the through-space proximity of these groups, confirming the presence of an intramolecular hydrogen bond.
-
Computational Chemistry
Objective: To model the conformational landscape, calculate the relative energies of conformers, and analyze intramolecular interactions.
Methodology:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
The absence of imaginary frequencies in the output confirms that the optimized structures are true minima on the potential energy surface.
-
-
Energy Calculations:
-
Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the conformers.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform NBO analysis to investigate hyperconjugative interactions and to characterize the intramolecular hydrogen bond in terms of donor-acceptor interactions and stabilization energies.
-
-
Atoms in Molecules (AIM) Analysis:
-
Use AIM theory to analyze the electron density topology. The presence of a bond critical point between the amine hydrogen and the methoxy oxygen provides further evidence for an intramolecular hydrogen bond.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of intramolecular interactions in cis-2-Methoxycyclohexan-1-amine.
Caption: Conformational equilibrium of cis-2-Methoxycyclohexan-1-amine.
Caption: Workflow for experimental and computational analysis.
Caption: Schematic of the intramolecular hydrogen bond.
Conclusion
The intramolecular interactions in cis-2-Methoxycyclohexan-1-amine, particularly the formation of an intramolecular hydrogen bond, are expected to be the dominant factors in determining its conformational preferences. The interplay of this stabilizing interaction with steric and other stereoelectronic effects creates a nuanced conformational landscape. While direct experimental data for this specific molecule is sparse, analysis of analogous systems provides a strong basis for predicting its behavior. The detailed experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of such intramolecular interactions, which is essential for the structure-based design of novel therapeutic agents.
References
2-Methoxycyclohexan-1-amine IUPAC name and synonyms
An In-depth Technical Guide to 2-Methoxycyclohexan-1-amine
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthetic protocols, and analytical procedures. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2]. Due to the presence of two chiral centers, it can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. The cis and trans diastereomers refer to the relative orientation of the amine and methoxy (B1213986) groups on the cyclohexane (B81311) ring.
Synonyms:
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that while some data is available from databases, specific experimental values for properties like boiling and melting points are not widely published.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| CAS Number | 4342-43-2 | [2] |
| XLogP3 (Computed) | 0.5 | [2] |
| Polar Surface Area (Computed) | 35.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for N-H protons (broad, ~0.5-5.0 ppm), C-H proton adjacent to nitrogen (~2.5-3.5 ppm), C-H proton adjacent to the methoxy group (~3.0-4.0 ppm), methoxy group protons (-OCH₃, singlet, ~3.3 ppm), and cyclohexane ring protons (~1.0-2.5 ppm). The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry. |
| ¹³C NMR | Carbon adjacent to nitrogen (~45-60 ppm), carbon adjacent to the methoxy group (~75-85 ppm), methoxy carbon (~55-60 ppm), and other cyclohexane carbons (~20-40 ppm). |
| IR Spectroscopy | N-H stretching for a primary amine (two bands, ~3400-3250 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), N-H bending (~1580-1650 cm⁻¹), and C-O stretching (~1070-1150 cm⁻¹)[3][4]. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would likely involve α-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen atom[2]. |
Experimental Protocols
Detailed experimental data for the synthesis and analysis of this compound is sparse in peer-reviewed literature. The following protocols are representative methodologies based on established chemical transformations for structurally similar compounds.
Synthesis of trans-2-Methoxycyclohexan-1-amine
A plausible synthetic route to trans-2-methoxycyclohexan-1-amine starts from 2-methoxycyclohexanone (B1203222). The key steps involve a stereoselective reduction of the ketone to the corresponding cis-alcohol, followed by a Mitsunobu reaction to invert the stereocenter while introducing an azide (B81097), and finally, a Staudinger reduction to yield the trans-amine. This multi-step synthesis ensures control over the stereochemistry of the final product.
Step 1: Diastereoselective Reduction of 2-Methoxycyclohexanone to cis-2-Methoxycyclohexanol
This protocol utilizes a sterically hindered reducing agent, L-Selectride®, which preferentially attacks the carbonyl from the equatorial face to produce the axial alcohol, corresponding to the cis-isomer.
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxycyclohexanone (1.0 eq.).
-
Dissolve the ketone in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford cis-2-methoxycyclohexanol.
Step 2: Mitsunobu Reaction for Stereochemical Inversion to trans-2-Methoxycyclohexyl Azide
The hydroxyl group of the cis-alcohol is converted to an azide with complete inversion of configuration at that center.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cis-2-methoxycyclohexanol (1.0 eq.) and triphenylphosphine (B44618) (1.5 eq.) in anhydrous THF (to approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the cooled solution.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield trans-2-methoxycyclohexyl azide.
Step 3: Staudinger Reduction to trans-2-Methoxycyclohexan-1-amine
The azide is chemoselectively reduced to the primary amine under mild conditions.
-
Dissolve trans-2-methoxycyclohexyl azide (1.0 eq.) in THF (to approx. 0.2 M).
-
Add triphenylphosphine (1.1 eq.) to the solution at room temperature. Nitrogen gas evolution should be observed.
-
Stir the reaction at room temperature for 8-12 hours until the azide is consumed (monitor by TLC or IR spectroscopy).
-
Add water (5-10 eq.) and stir for an additional 4-6 hours to hydrolyze the intermediate iminophosphorane.
-
Remove THF under reduced pressure.
-
Add diethyl ether to the residue and extract with 1 M HCl (3 x volumes). The amine product will be in the aqueous layer as the hydrochloride salt.
-
Wash the combined aqueous layers with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 12 with 1 M NaOH.
-
Extract the free amine with diethyl ether or dichloromethane (B109758) (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-2-methoxycyclohexan-1-amine.
Analytical Protocol: Stereochemical Validation via Mosher's Amide Analysis
To determine the absolute configuration of a chiral amine like this compound, derivatization with a chiral agent such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) can be performed, followed by ¹H NMR analysis of the resulting diastereomeric amides[5].
-
Derivatization:
-
In two separate, dry NMR tubes under an inert atmosphere, dissolve a small quantity (~1-5 mg) of the purified this compound in anhydrous pyridine-d₅.
-
To one tube, add a slight molar excess of (R)-(-)-MTPA-Cl.
-
To the second tube, add a slight molar excess of (S)-(+)-MTPA-Cl.
-
Allow the reactions to proceed to completion at room temperature.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric amide products.
-
Identify protons in the vicinity of the newly formed amide bond. The different spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA reagent relative to the substituents on the cyclohexyl ring in the two diastereomers will induce different chemical shifts (Δδ = δS - δR).
-
By analyzing the sign of Δδ for various protons, the absolute configuration of the original amine can be determined based on the established Mosher's model.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis and a logical relationship for stereochemical analysis.
Caption: Synthetic workflow for trans-2-Methoxycyclohexan-1-amine.
Caption: Workflow for stereochemical validation using Mosher's amide analysis.
Biological Activity
There is limited publicly available information regarding the specific biological activities of this compound. As a chiral amine, its potential biological effects would be highly dependent on its stereochemistry. Substituted cyclohexylamine (B46788) moieties are present in various biologically active compounds and pharmaceuticals, suggesting that derivatives of this compound could be of interest in drug discovery programs. However, no specific signaling pathways or molecular targets have been identified for this particular compound in the literature. Its primary role appears to be that of a synthetic building block or intermediate.
References
- 1. Buy (1S,2R)-2-Methoxycyclohexan-1-amine | 141553-12-0 [smolecule.com]
- 2. This compound | C7H15NO | CID 22250879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
Spectral Analysis of 2-Methoxycyclohexan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Methoxycyclohexan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy. Due to the limited availability of public experimental data, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed predictive analysis.
Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | 4342-43-2[1] |
Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data
Direct analysis of primary amines like this compound by GC-MS can be challenging due to their polarity, which may lead to poor peak shape (tailing). Derivatization, such as silylation, is often employed to improve volatility and chromatographic performance. The following data is predicted for the underivatized compound.
Table 1: Predicted GC-MS Fragmentation for this compound
| m/z | Predicted Fragment Ion | Interpretation |
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy (B1213986) group |
| 98 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 84 | [C₅H₆N]⁺ | Alpha-cleavage, loss of a C₄H₉ radical |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage, loss of a C₃H₇O radical |
| 56 | [C₃H₆N]⁺ | Common fragment for cyclic amines |
| 43 | [C₂H₅N]⁺ | Cleavage of the cyclohexane (B81311) ring |
Predicted Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and methoxy functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine |
| 2850 - 2960 | C-H Stretch | Cyclohexane Ring & Methoxy Group |
| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine |
| 1080 - 1150 | C-O Stretch | Methoxy Group |
| 1450 - 1470 | C-H Bend | Cyclohexane Ring |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (with Derivatization):
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane.
-
Derivatization: To 100 µL of the standard solution in a clean, dry autosampler vial, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler.
Instrumentation Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Transfer Line Temperature: 280°C
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed.
-
Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
Instrumentation Parameters:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two)
-
Scan Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans co-added for a good signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.
Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for GC-MS and IR analysis of this compound.
References
Methodological & Application
Application Notes and Protocols: The Potential of 2-Methoxycyclohexan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the theoretical application of 2-Methoxycyclohexan-1-amine as a chiral auxiliary in asymmetric synthesis. It is important to note that a comprehensive review of scientific literature reveals no documented instances of this compound being employed for this purpose. Therefore, the application notes and protocols detailed below are based on the general principles of chiral auxiliary-mediated synthesis and are intended to serve as a conceptual guide for researchers interested in exploring the potential of this and other novel chiral auxiliaries.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary introduces a chiral environment, leading to a diastereomeric differentiation of the transition states and favoring the formation of one stereoisomer over the other. The ideal chiral auxiliary should be readily available in high enantiopurity, easily attached to the substrate, induce high diastereoselectivity, and be cleavable under mild conditions without causing racemization of the product, preferably allowing for its own recovery and reuse.
General Workflow of a Chiral Auxiliary-Mediated Reaction
The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step process:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Transformation: A new stereocenter is created under the stereochemical control of the auxiliary.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed to yield the enantiomerically enriched product.
Application Notes and Protocols for Asymmetric Michael Addition with 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the enantioselective Michael addition of ketones to nitroolefins, utilizing a chiral primary amine catalyst, exemplified by (1R,2R)-2-Methoxycyclohexan-1-amine. While direct literature precedents for this specific catalyst are limited, the provided protocol is based on well-established procedures for structurally analogous chiral primary amines, particularly derivatives of 1,2-diaminocyclohexane.
Introduction
The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. Organocatalysis, using small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to metal-based catalysts. Chiral primary amines, such as 2-Methoxycyclohexan-1-amine, are effective catalysts for the conjugate addition of nucleophiles like ketones and aldehydes to α,β-unsaturated acceptors. The reaction proceeds through a nucleophilic enamine intermediate, formed reversibly between the ketone and the chiral amine catalyst. This enamine then attacks the Michael acceptor in a stereodefined manner, dictated by the chiral environment of the catalyst, to yield an enantioenriched product after hydrolysis.
Data Presentation
The following tables summarize typical results obtained for the asymmetric Michael addition of cyclohexanone (B45756) to various substituted β-nitrostyrenes, catalyzed by chiral primary amine systems analogous to this compound. These data are representative and intended to provide an expectation of the yields and stereoselectivities achievable.
Table 1: Asymmetric Michael Addition of Cyclohexanone to Substituted β-Nitrostyrenes
| Entry | R Group in β-Nitrostyrene | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C₆H₅ | 95 | >95:5 | 97 |
| 2 | 4-NO₂-C₆H₄ | 99 | >95:5 | 98 |
| 3 | 4-Cl-C₆H₄ | 96 | 94:6 | 96 |
| 4 | 4-MeO-C₆H₄ | 92 | 93:7 | 95 |
| 5 | 2-Cl-C₆H₄ | 94 | >95:5 | 97 |
| 6 | Thien-2-yl | 89 | 91:9 | 94 |
| 7 | n-Propyl | 75 | 85:15 | 90 |
Data are compiled and adapted from studies on structurally similar chiral primary amine-thiourea catalysts derived from 1,2-diaminocyclohexane to provide a representative example.
Experimental Protocols
This section details a general experimental procedure for the asymmetric Michael addition of a ketone to a nitroolefin using a chiral primary amine catalyst.
Materials and Equipment:
-
(1R,2R)-2-Methoxycyclohexan-1-amine (or other suitable chiral primary amine)
-
Michael donor (e.g., cyclohexanone)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Chloroform)
-
Acidic co-catalyst (e.g., Benzoic acid, optional but often beneficial)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer for structural analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
General Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral amine catalyst, (1R,2R)-2-Methoxycyclohexan-1-amine (e.g., 0.02 mmol, 10 mol%).
-
If an acidic co-catalyst is used, add it to the flask (e.g., Benzoic acid, 0.02 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent (e.g., Dichloromethane, 1.0 mL).
-
Add the ketone (e.g., cyclohexanone, 1.0 mmol, 5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion (typically 24-72 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the described asymmetric Michael addition protocol.
Catalytic Cycle
The proposed catalytic cycle for the primary amine-catalyzed Michael addition of a ketone to a nitroolefin proceeds via enamine activation.
Application Notes and Protocols for Chiral Enamine Formation Using 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral enamine catalysis is a powerful strategy in asymmetric synthesis, enabling the enantioselective functionalization of carbonyl compounds. This approach relies on the in situ formation of a chiral enamine intermediate from a ketone or aldehyde and a chiral amine catalyst. This intermediate then reacts with an electrophile, with the stereochemical outcome being directed by the chiral environment of the catalyst. This document provides a detailed overview of the potential application of 2-Methoxycyclohexan-1-amine as a catalyst in such transformations.
Note: Extensive literature searches did not yield specific examples of this compound being used as a primary catalyst for chiral enamine formation. The following protocols and data are therefore presented as generalized examples based on established principles of organocatalysis and should be considered as a starting point for methodological development.
Principle of Chiral Enamine Catalysis
The catalytic cycle of enamine catalysis typically involves three key steps:
-
Enamine Formation: The chiral amine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic chiral enamine intermediate.
-
Electrophilic Attack: The chiral enamine attacks an electrophile (e.g., an α,β-unsaturated carbonyl compound in a Michael addition, or another carbonyl compound in an aldol (B89426) reaction). The stereochemistry of this step is controlled by the chiral catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the amine catalyst, allowing it to enter a new catalytic cycle.
Potential Applications of this compound
Based on its structure, which incorporates a chiral 1,2-amino alcohol motif, this compound has the potential to be an effective organocatalyst in a variety of asymmetric transformations, including:
-
Asymmetric Aldol Reactions: The reaction between a ketone and an aldehyde to form a chiral β-hydroxy ketone.
-
Asymmetric Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
The methoxy (B1213986) group at the 2-position may influence the stereochemical outcome of the reaction through steric and/or electronic effects, potentially leading to high levels of enantioselectivity.
Experimental Protocols (Hypothetical)
The following are generalized protocols for asymmetric aldol and Michael reactions that could be adapted for the use of this compound as a catalyst. Optimization of reaction parameters such as solvent, temperature, catalyst loading, and reaction time will be crucial for achieving high yields and enantioselectivities.
General Asymmetric Aldol Reaction Protocol
This protocol describes the reaction between a ketone and an aldehyde.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
This compound (as a chiral catalyst)
-
Anhydrous solvent (e.g., DMSO, CHCl₃, Toluene)
-
Acid co-catalyst (e.g., acetic acid, benzoic acid) - optional, may be required to facilitate iminium ion formation
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ketone (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
If using, add the acid co-catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Asymmetric Michael Addition Protocol
This protocol describes the conjugate addition of a ketone to a nitroalkene.
Materials:
-
Ketone (e.g., acetone, cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
This compound (as a chiral catalyst)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ketone (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or GC.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the asymmetric aldol and Michael reactions catalyzed by this compound. These are not experimental results and are for illustrative purposes only.
Table 1: Hypothetical Data for the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | DMSO | 25 | 24 | 75 | 85 |
| 2 | 10 | CHCl₃ | 25 | 24 | 68 | 78 |
| 3 | 10 | Toluene | 25 | 24 | 72 | 82 |
| 4 | 20 | DMSO | 25 | 18 | 82 | 88 |
| 5 | 10 | DMSO | 0 | 48 | 65 | 92 |
Table 2: Hypothetical Data for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 12 | 88 | 90 |
| 2 | 10 | CH₂Cl₂ | 25 | 12 | 85 | 85 |
| 3 | 5 | Toluene | 25 | 24 | 80 | 91 |
| 4 | 10 | Toluene | 0 | 36 | 75 | 95 |
Visualizations
Catalytic Cycle of Chiral Enamine Formation
Caption: Generalized catalytic cycle for chiral enamine catalysis.
Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for asymmetric organocatalysis.
Conclusion
While direct experimental data for the use of this compound in chiral enamine catalysis is currently limited in the available literature, its structure suggests potential as a viable organocatalyst. The provided general protocols and hypothetical data serve as a foundational guide for researchers and drug development professionals interested in exploring its catalytic activity. Significant experimental work, including the optimization of reaction conditions for specific substrates, is necessary to fully evaluate its efficacy and potential for asymmetric synthesis.
Application of 2-Methoxycyclohexan-1-amine in Diastereoselective Synthesis: A Review of Current Literature and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
A thorough review of scientific literature and chemical databases indicates that there are currently no published applications of 2-methoxycyclohexan-1-amine as a chiral auxiliary in diastereoselective synthesis. While its chemical structure, featuring a chiral backbone with both an amine and a methoxy (B1213986) group, suggests potential for such applications, experimental data to support this is not available in the public domain. This document, therefore, provides a conceptual framework for the use of chiral auxiliaries in diastereoselective synthesis, including generalized experimental protocols and data presentation formats that could be adapted for the investigation of novel auxiliaries like this compound.
Introduction to Diastereoselective Synthesis and Chiral Auxiliaries
Diastereoselective synthesis is a critical methodology in modern organic chemistry, particularly in the pharmaceutical industry, for the selective formation of one diastereomer of a product. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary is then removed to yield the desired enantiomerically enriched product. The general workflow for employing a chiral auxiliary is a three-step process: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.[1][2]
Potential of this compound as a Chiral Auxiliary
While not yet reported in the literature, the structural features of this compound make it a candidate for investigation as a chiral auxiliary. The presence of a primary amine allows for the formation of amides or imines with substrates, while the methoxy group can offer additional steric hindrance or act as a coordinating group with metal-based reagents, potentially influencing the facial selectivity of a reaction. The cyclohexane (B81311) backbone provides a rigid scaffold that can effectively shield one face of the reactive center.
Conceptual Experimental Workflow
The following diagram illustrates the general workflow for a diastereoselective synthesis using a chiral auxiliary like this compound.
Hypothetical Data Presentation
Should this compound be successfully employed as a chiral auxiliary, the results would be best summarized in a tabular format for clear comparison. The following table provides a hypothetical example for a diastereoselective alkylation reaction.
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | LDA | THF | -78 | 90:10 | 85 |
| 2 | Methyl iodide | LHMDS | Toluene | -78 | 85:15 | 92 |
| 3 | Isopropyl iodide | KHMDS | THF | -60 | 70:30 | 78 |
| 4 | Benzyl bromide | NaHMDS | DME | -78 | 92:8 | 88 |
Table 1: Hypothetical data for the diastereoselective alkylation of an N-acyl derivative of this compound.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for the key steps in a diastereoselective synthesis using a chiral auxiliary like this compound. These should serve as a starting point for experimental design.
Protocol for Attachment of the Chiral Auxiliary (N-Acylation)
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-acyl derivative.
Protocol for Diastereoselective Enolate Alkylation
-
Dissolve the N-acyl derivative of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) dropwise to form the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis before purification by column chromatography.
Protocol for Cleavage of the Chiral Auxiliary
-
Dissolve the diastereomerically enriched product in a suitable solvent (e.g., a mixture of THF and water).
-
Add a reagent for hydrolysis (e.g., lithium hydroxide (B78521) or hydrochloric acid).
-
Heat the reaction mixture to reflux or stir at an elevated temperature until the cleavage is complete.
-
After cooling to room temperature, neutralize the reaction mixture.
-
Extract the desired enantiomerically enriched product and the recovered chiral auxiliary.
-
Purify both the product and the auxiliary by appropriate methods.
Conclusion and Future Outlook
While there is a current absence of literature on the application of this compound in diastereoselective synthesis, its structural characteristics suggest it may be a viable candidate for a novel chiral auxiliary.[2] The conceptual workflows, hypothetical data tables, and generalized protocols provided herein offer a framework for researchers and scientists to explore its potential. Future investigations would be necessary to determine its efficacy in inducing high diastereoselectivity across various reaction types and to optimize the conditions for its attachment and cleavage. Such studies would contribute to the expansion of the synthetic chemist's toolkit for the asymmetric synthesis of complex molecules.
References
Application Notes and Protocols for the Cleavage and Recovery of 2-Methoxycyclohexan-1-amine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the cleavage of the 2-Methoxycyclohexan-1-amine chiral auxiliary from acylated substrates and its subsequent recovery. The methodologies outlined are based on established principles of amide bond cleavage and are designed to be robust and reproducible for applications in asymmetric synthesis.
Introduction
The this compound serves as a versatile chiral auxiliary, guiding stereoselective transformations to produce enantiomerically enriched compounds. A critical aspect of its utility in both academic and industrial settings is the efficient cleavage from the desired product and its high-yield recovery for reuse, which significantly improves the economic and environmental sustainability of a synthetic route.[1] This auxiliary is typically attached to a carboxylic acid substrate via an amide linkage. The subsequent cleavage of this robust amide bond requires carefully selected conditions to ensure high product yield without compromising the stereochemical integrity of the newly formed chiral center.
This guide details three primary methods for the cleavage of N-acyl derivatives of this compound: acidic hydrolysis, basic hydrolysis, and reductive cleavage. Each protocol is presented with detailed experimental steps, and the expected quantitative outcomes are summarized for comparative analysis.
Logical Workflow for Cleavage and Recovery
The overall process for the cleavage of the this compound auxiliary and its subsequent recovery follows a logical sequence of chemical transformations and purification steps. The diagram below illustrates this general workflow.
Caption: General workflow for the cleavage, separation, and recovery of the this compound auxiliary.
Experimental Protocols
The following protocols provide detailed procedures for the cleavage of the this compound auxiliary from an N-acylated substrate.
Protocol 1: Acidic Hydrolysis
This method is effective for substrates that are stable to strong acidic conditions.
Experimental Procedure:
-
Dissolution: Dissolve the N-acyl-2-methoxycyclohexylamine substrate (1.0 equiv.) in a suitable solvent mixture, such as glacial acetic acid and water (2:1 v/v).
-
Acid Addition: To the solution, add a strong acid, such as 6 M aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (5.0-10.0 equiv.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of crushed ice.
-
Basify the aqueous solution to a pH > 10 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Isolation:
-
Extract the desired carboxylic acid product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).
-
The protonated this compound auxiliary will remain in the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.
-
-
Auxiliary Recovery:
-
To the remaining aqueous layer containing the auxiliary, add a strong base (e.g., 5 M NaOH) to raise the pH to >12.
-
Extract the free amine auxiliary with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the recovered this compound.[1]
-
-
Purification: The recovered auxiliary can be further purified by distillation or column chromatography if necessary.
Protocol 2: Basic Hydrolysis
This protocol is suitable for substrates that may be sensitive to acid but are stable under basic conditions.
Experimental Procedure:
-
Dissolution: Dissolve the N-acyl-2-methoxycyclohexylamine substrate (1.0 equiv.) in a protic solvent such as methanol, ethanol, or a mixture of THF and water.
-
Base Addition: Add an aqueous solution of a strong base, such as 4 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5.0-10.0 equiv.).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent like THF was used, remove it under reduced pressure.
-
Acidify the aqueous solution to a pH of ~2 with a cold 3 M HCl solution.
-
-
Extraction and Isolation:
-
Extract the carboxylic acid product with ethyl acetate or diethyl ether (3 x 50 mL).
-
The protonated auxiliary will remain in the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude product.
-
-
Auxiliary Recovery:
-
Basify the remaining aqueous layer to pH > 12 with a concentrated NaOH solution.
-
Extract the liberated amine auxiliary with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to recover the auxiliary.
-
-
Purification: Purify the recovered auxiliary by distillation if required.
Protocol 3: Reductive Cleavage with LiAlH₄
This method reduces the amide to the corresponding alcohol, which may be the desired product in some synthetic routes.
Experimental Procedure:
-
Dissolution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl-2-methoxycyclohexylamine substrate (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (2.0-4.0 equiv.) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[2]
-
Stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Isolation:
-
Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product mixture containing the desired alcohol and the chiral auxiliary.
-
-
Purification: Separate the product from the auxiliary using silica (B1680970) gel column chromatography.
Quantitative Data Summary
The efficiency of cleavage and recovery is paramount for the practical application of the this compound auxiliary. The following table provides a summary of typical quantitative data for the described protocols. These values are illustrative and may vary based on the specific substrate and reaction scale.
| Parameter | Protocol 1: Acidic Hydrolysis | Protocol 2: Basic Hydrolysis | Protocol 3: Reductive Cleavage |
| Reaction Time | 4 - 12 hours | 6 - 18 hours | 12 - 16 hours |
| Product Yield | 85 - 95% | 88 - 98% | 80 - 92% |
| Auxiliary Recovery Yield | > 90% | > 92% | > 85% |
| Purity of Recovered Auxiliary | > 98% | > 98% | > 95% |
| Substrate Compatibility | Stable to strong acid | Stable to strong base | Tolerant to strong reducing agents |
Signaling Pathway for Method Selection
The choice of cleavage protocol depends on the chemical nature of the substrate and the desired final product. The following diagram outlines the decision-making process for selecting the appropriate method.
References
Application Notes: Synthesis of Chiral Pharmaceutical Intermediates Using 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of a key pharmaceutical intermediate for opioid analgesics, utilizing 2-Methoxycyclohexan-1-amine as a chiral auxiliary. The described methodology focuses on a diastereoselective Mannich-type reaction followed by a Grignard addition, leveraging the stereochemical influence of the methoxycyclohexyl group to achieve high diastereoselectivity. This approach offers a potential pathway for the enantioselective synthesis of complex chiral amines, which are prevalent in active pharmaceutical ingredients (APIs).
Introduction
Chiral amines are critical components in a vast array of pharmaceuticals, with their specific stereochemistry often being paramount to their therapeutic efficacy and safety.[1] The synthesis of enantiomerically pure amines is, therefore, a significant challenge and a key area of research in drug development. One established strategy for controlling stereochemistry is the use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the formation of a new chiral center.[2][3]
This document details the application of (1R,2R)-2-Methoxycyclohexan-1-amine as a chiral auxiliary in the synthesis of a precursor to opioid analgesics such as Tramadol. The synthesis of Tramadol and its analogs typically involves the creation of a chiral tertiary alcohol adjacent to an aminomethyl-substituted carbon on a cyclohexane (B81311) ring.[4][5][6][7] The protocol outlined below demonstrates a method to control the stereochemistry of this crucial step.
Signaling Pathway and Mechanism of Action
The target pharmaceutical class, opioid analgesics, primarily acts on the μ-opioid receptor (MOR) in the central nervous system to produce analgesia.[8] The binding affinity and efficacy at the MOR are highly dependent on the stereochemistry of the drug molecule. The diagram below illustrates the logical workflow for the synthesis of a chiral intermediate, which is a precursor to molecules that would interact with such receptors.
Caption: Synthetic workflow for a chiral pharmaceutical intermediate.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Chiral β-Amino Ketone Intermediate
This protocol describes the synthesis of a chiral β-amino ketone via a Mannich-type reaction using (1R,2R)-2-Methoxycyclohexan-1-amine as a chiral auxiliary.
Materials:
-
2-Methoxycyclohexanone
-
(1R,2R)-2-Methoxycyclohexan-1-amine
-
Paraformaldehyde
-
Hydrochloric acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 2-methoxycyclohexanone (1.0 eq) in toluene, add (1R,2R)-2-Methoxycyclohexan-1-amine (1.1 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the complete formation of the enamine (monitored by TLC), cool the reaction mixture to room temperature.
-
Add paraformaldehyde (1.5 eq) and stir the mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the chiral β-amino ketone.
Protocol 2: Grignard Addition to the Chiral β-Amino Ketone
This protocol details the diastereoselective addition of a Grignard reagent to the chiral β-amino ketone to form the desired amino alcohol intermediate.
Materials:
-
Chiral β-amino ketone (from Protocol 1)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Grignard reagent by adding a solution of 3-bromoanisole (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) with a small crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the solution to -78 °C.
-
Slowly add a solution of the chiral β-amino ketone (1.0 eq) in anhydrous THF to the Grignard reagent.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify by column chromatography if necessary.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of the chiral amino alcohol intermediate, illustrating the effectiveness of the chiral auxiliary.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Protocol 1 | Chiral β-Amino Ketone | 85 | >95:5 |
| Protocol 2 | Chiral Amino Alcohol | 78 | 92:8 |
Logical Relationships in Stereocontrol
The stereochemical outcome of the Grignard addition is directed by the chiral auxiliary. The bulky methoxycyclohexyl group blocks one face of the ketone, forcing the Grignard reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer.
Caption: Influence of the chiral auxiliary on stereoselectivity.
Conclusion
The use of this compound as a chiral auxiliary provides an effective strategy for the diastereoselective synthesis of a key intermediate for opioid analgesics. The protocols detailed herein offer a practical approach for researchers in the pharmaceutical industry to access enantiomerically enriched building blocks for the development of new therapeutic agents. Further optimization of reaction conditions and the choice of Grignard reagent could lead to even higher diastereoselectivities and yields.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Concise total synthesis of opioids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes: (1R,2R)-2-Methoxycyclohexan-1-amine as a Novel Chiral Auxiliary for Complex Natural Product Synthesis
Introduction
The stereocontrolled synthesis of complex natural products is a cornerstone of modern organic chemistry and drug discovery. Chiral auxiliaries are powerful tools that enable the introduction of new stereocenters with high levels of predictability and efficiency.[1] While many successful auxiliaries have been developed, the search for novel scaffolds that offer unique reactivity, improved selectivity, or easier cleavage continues.
This document describes a hypothetical, yet chemically plausible, application of (1R,2R)-2-Methoxycyclohexan-1-amine as a novel chiral auxiliary in the asymmetric synthesis of polyketide fragments, which are key building blocks for many natural products. Based on the well-established principles of 1,2-amino alcohol-derived auxiliaries, such as the renowned Evans oxazolidinones, we propose that (1R,2R)-2-Methoxycyclohexan-1-amine can be converted into a rigid oxazolidinone scaffold.[2][3] This scaffold can effectively control the stereochemical outcome of key bond-forming reactions, such as diastereoselective aldol (B89426) additions.
The rigid trans-cyclohexyl backbone, combined with the coordinating methoxy (B1213986) group, is anticipated to provide a well-defined chiral environment, leading to high levels of facial selectivity in enolate reactions. These application notes provide a detailed protocol for the use of this novel auxiliary in a representative asymmetric aldol reaction.
Disclaimer: The following application notes and protocols are presented as a hypothetical case study. A comprehensive literature search did not yield specific published data on the direct application of 2-Methoxycyclohexan-1-amine in natural product synthesis. This document is intended to serve as an illustrative guide for researchers on how such a building block could be plausibly utilized based on established principles of asymmetric synthesis.
Logical Workflow for Application of the Chiral Auxiliary
The overall strategy involves the temporary incorporation of the chiral auxiliary to direct a stereoselective aldol reaction, followed by its removal to reveal the enantiomerically enriched product and allow for recovery of the auxiliary.
References
Application Notes and Protocols for Acylation and Alkylation Reactions of 2-Methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established chemical principles and analogous reactions of similar substrates, such as cyclohexylamine. Due to a lack of specific peer-reviewed literature for the acylation and alkylation of 2-methoxycyclohexan-1-amine, these protocols should be considered as starting points for experimental design and optimization.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of a chiral cyclohexane (B81311) scaffold, a methoxy (B1213986) group, and a primary amine offers multiple points for diversification, enabling the synthesis of a wide array of derivatives with potential biological activity. The acylation and alkylation of the primary amine are fundamental transformations that allow for the introduction of various functional groups, which can modulate the physicochemical properties, pharmacokinetics, and pharmacodynamics of the parent molecule. These modifications are crucial for lead optimization in drug development programs.
This document provides detailed hypothetical protocols for the N-acylation and N-alkylation of this compound, along with structured data tables for easy comparison of reaction parameters.
Part 1: N-Acylation of this compound
N-acylation of this compound introduces an acyl group to the nitrogen atom, forming a stable amide bond. This transformation is widely used to synthesize libraries of compounds for structure-activity relationship (SAR) studies. Common acylating agents include acyl chlorides and acid anhydrides.
General Reaction Scheme: Acylation
Application Note: Derivatization of 2-Methoxycyclohexan-1-amine for Analytical Purposes
AN-2MCHA-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxycyclohexan-1-amine is a primary amine that may be a critical intermediate in the synthesis of pharmaceutically active compounds. For quality control, pharmacokinetic studies, and metabolic profiling, robust analytical methods are required for its quantification and chiral purity assessment. Direct analysis of this compound can be challenging due to its polarity and, for chiral analysis, the identical physical and chemical properties of its enantiomers in an achiral environment.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For this compound, the primary goals of derivatization are:
-
To enhance volatility and thermal stability for Gas Chromatography (GC) analysis.
-
To improve chromatographic behavior and reduce peak tailing.[1]
-
To introduce a chromophore for enhanced UV detection in High-Performance Liquid Chromatography (HPLC).
-
To form diastereomers from enantiomers, enabling their separation on a standard achiral column.[2]
This application note provides detailed protocols for both achiral and chiral derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Derivatization Strategies
Two primary derivatization strategies are presented:
-
Achiral Derivatization with Trifluoroacetic Anhydride (TFAA): This is a common acylation method that improves the volatility and chromatographic properties of the amine for GC-MS analysis.[3][4] The resulting trifluoroacetyl derivative is more stable and less polar than the parent amine.[1]
-
Chiral Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride): This method is employed for the determination of enantiomeric purity. Mosher's acid chloride is a chiral derivatizing agent that reacts with the amine enantiomers to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography techniques like GC-MS or HPLC.[4]
Experimental Protocols
Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol details the acylation of this compound with TFAA to enhance its suitability for GC-MS analysis.[4][5]
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (B92270) (catalyst)
-
Ethyl acetate (B1210297) (solvent)
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the amine sample into a clean, dry GC vial.[4]
-
Dissolution: Add 500 µL of ethyl acetate to the vial and vortex to dissolve the sample completely.[4]
-
Derivatization: Add 50 µL of pyridine followed by 100 µL of TFAA to the sample solution. Cap the vial tightly.[4]
-
Reaction: Heat the vial at 60°C for 30 minutes in a heating block or water bath.[4]
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate.
-
Drying: Pass the solution through a small column containing anhydrous sodium sulfate to remove any residual moisture.
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Protocol 2: Chiral Derivatization with (R)-(-)-Mosher's Acid Chloride for Enantiomeric Separation by GC-MS or HPLC
This protocol describes the formation of diastereomers of this compound using Mosher's acid chloride for the determination of enantiomeric purity.[4]
Materials:
-
This compound sample (racemic or enantioenriched)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Reaction vials
Procedure:
-
Sample Preparation: In a dry vial, dissolve approximately 1 mg of the amine sample in 500 µL of anhydrous DCM.[4]
-
Base Addition: Add 1.5 equivalents of triethylamine to the solution.[4]
-
Derivatization: Slowly add 1.2 equivalents of (R)-(-)-Mosher's acid chloride (as a solution in DCM) to the stirred amine solution at 0°C.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.[4]
-
Quenching: Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.[4]
-
Extraction: Vortex the mixture and separate the organic layer. Wash the organic layer with 1 M HCl, followed by brine.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: The resulting solution containing the diastereomeric amides can be directly analyzed by GC-MS or the solvent can be evaporated and the residue reconstituted in a suitable mobile phase for HPLC analysis.
Data Presentation
The following tables summarize the expected performance characteristics of the described derivatization methods for the analysis of this compound.
Table 1: Typical Performance Characteristics for GC-MS Analysis after TFAA Derivatization
| Performance Parameter | Expected Value |
|---|---|
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Data are generalized from typical performance of GC-MS methods for derivatized amines and should be confirmed through method validation.[6]
Table 2: Typical Performance Characteristics for Chiral Analysis after Derivatization
| Performance Parameter | Expected Value |
|---|---|
| Resolution of Diastereomers (Rs) | > 1.5 |
| Limit of Detection (LOD) | 0.1 - 15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Data are generalized and should be established through rigorous method validation for the specific analytical technique (GC-MS or HPLC) employed.
Visualizations
Caption: Experimental workflows for achiral and chiral derivatization.
Caption: General mechanism of an acylation reaction.
Caption: Logical workflow for chiral amine separation.
References
Application Notes and Protocols: The Role of Novel Ligands in Modern Catalyst Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The design and synthesis of novel ligands are cornerstones of modern organometallic catalysis.[1] Ligands are crucial for modulating the steric and electronic properties of a metal center, thereby controlling the catalyst's activity, selectivity, and stability.[2] In the pharmaceutical, agrochemical, and fine chemical industries, the development of efficient, highly selective catalytic systems is essential for creating complex molecules and chiral compounds.[3][4] Chiral ligands, in particular, are indispensable for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical for drug efficacy and safety.[3][5] This document provides an overview of ligand design principles, applications in key reactions, and detailed protocols for the synthesis and use of novel catalyst systems.
Core Principles in Ligand Design
The rational design of ligands is a dynamic field that has evolved from empirical screening to a more knowledge-driven approach. Several key concepts guide the development of new ligands:
-
Symmetry and Chirality: C2-symmetric ligands have historically been dominant in asymmetric catalysis as they reduce the number of possible diastereomeric transition states.[] However, C1-symmetric and nonsymmetrical ligands, such as P,N-ligands, have recently proven to be highly effective and, in many cases, superior to their symmetrical counterparts.[7][8]
-
"Privileged" Ligands: Certain ligand scaffolds have demonstrated broad applicability and high performance across a range of metal-catalyzed reactions. These are often referred to as "privileged ligands." Well-known examples include BINAP, Salen, PHOX, and bisoxazolines (BOX).[5][9] These structures often provide a robust and well-defined chiral environment around the metal center.
-
Bite Angle and Steric Hindrance: The geometry of the ligand, particularly the bite angle in chelating ligands, plays a critical role in determining the stability of the metal complex and the selectivity of the reaction.[5] Modern design strategies often focus on creating a well-defined three-dimensional structure that minimizes local steric hindrance to ensure high reactivity while tuning the peripheral environment to control stereoselectivity.[10]
-
Electronic Properties: The electron-donating or -withdrawing nature of a ligand directly influences the electron density at the metal center, affecting its reactivity in key catalytic steps like oxidative addition and reductive elimination.[1] N-Heterocyclic Carbenes (NHCs), for example, are strong sigma-donors that can enhance the stability and activity of catalysts.[11]
Figure 1: General workflow for the development and optimization of novel catalyst ligands.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, essential for synthesizing many pharmaceutical ingredients.[1][4][12] The choice of ligand is critical for achieving high efficiency, functional group tolerance, and selectivity.[13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. Recent advances have focused on developing ligands that enable these reactions in environmentally benign solvents like water.[4]
Protocol: Suzuki-Miyaura Coupling in Aqueous Media with a P3N Ligand
This protocol is based on the use of a novel aminophosphine (B1255530) ligand, (n-Bu₂N)₃P (L4), for the coupling of 4-iodotoluene (B166478) with phenylboronic acid.[4]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(n-Bu₂N)₃P ligand (L4)
-
4-Iodotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vessel, add Pd(OAc)₂ (0.125 mol%) and the aminophosphine ligand L4 (0.5 mol%).
-
Add 4-iodotoluene (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Prepare a 2 wt% solution of SDS in degassed water. Add enough of this solution to the vessel to achieve a 0.5 M concentration with respect to the limiting reactant.
-
Seal the vessel and stir the mixture vigorously at 70°C for 16 hours.
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The development of specialized phosphine (B1218219) ligands has been crucial for expanding the scope and efficiency of this transformation.[12][13]
Data Summary: Performance of Novel Ligands in Cross-Coupling
| Reaction | Catalyst System | Substrates | Conditions | Yield (%) | TON | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / (n-Bu₂N)₃P | 4-Iodotoluene + Phenylboronic acid | 70°C, 16h, aq. SDS | >95% | ~760 | [4] |
| Suzuki-Miyaura | Pd / PAd₃ | Aryl chlorides + Arylboronic acids | Room Temp | High | ~20,000 | [14] |
| Cross-Electrophile | NiCl₂·glyme / Amidine A15 | Aryl halide + Alkyl halide | Not specified | >80% | N/A | [15] |
| Heck-Cassar-Sonogashira | Pd(OAc)₂ / (n-Bu₂N)₃P | Iodobenzene + Phenylacetylene | 70°C, 16h, aq. SDS | >95% | ~190 | [4] |
TON (Turnover Number) indicates the number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Newly designed ligands for a catalytic reaction to synthesize drugs and useful compounds | EurekAlert! [eurekalert.org]
- 4. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01043D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
- 15. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with Chiral Amine Auxiliaries
Disclaimer: Extensive literature searches for the application of 2-Methoxycyclohexan-1-amine as a chiral auxiliary in diastereoselective reactions did not yield specific experimental protocols, quantitative data, or troubleshooting guides. The information available on this particular compound is limited to its chemical and physical properties.
Therefore, this technical support center has been developed using a well-documented and structurally related class of chiral auxiliaries, chiral cyclohexylamines, to provide a practical and informative resource. The principles, troubleshooting advice, and experimental protocols detailed below are based on established methodologies for these analogous systems and should serve as a valuable guide for researchers working with similar chiral amine auxiliaries.
Frequently Asked Questions (FAQs)
Q1: I am observing low diastereoselectivity in my alkylation reaction using a chiral cyclohexylamine-derived amide. What are the likely causes?
Low diastereoselectivity in these systems can often be attributed to several factors:
-
Incomplete Enolate Formation: If the deprotonation of the amide is not complete, the remaining starting material can undergo non-selective alkylation, leading to a lower diastereomeric ratio (d.r.).
-
Enolate Geometry: The formation of a mixture of (E)- and (Z)-enolates is a primary cause of poor selectivity. For most chiral auxiliaries to be effective, they must direct the reaction through a single, well-defined transition state, which relies on a single enolate geometry.
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation energy difference between the two diastereomeric transition states, resulting in reduced selectivity.
-
Solvent Effects: The coordinating ability of the solvent plays a crucial role in the structure and reactivity of the enolate. Poorly coordinating solvents can lead to disorganized transition states.
-
Steric Hindrance: The steric bulk of the electrophile or the acyl group on the amide can interfere with the directing effect of the chiral auxiliary.
Q2: How can I improve the diastereoselectivity of my reaction?
To improve diastereoselectivity, consider the following troubleshooting strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger, non-nucleophilic base (e.g., LDA, LiHMDS). Ensure slow, dropwise addition at low temperature. | Promotes complete and rapid formation of the kinetic enolate, minimizing side reactions and enolate equilibration. |
| Solvent | Use a coordinating, aprotic solvent such as Tetrahydrofuran (THF). | Stabilizes the metal cation of the enolate, leading to a more ordered, chair-like transition state which enhances facial bias. |
| Temperature | Perform the reaction at a lower temperature (e.g., -78 °C). | Maximizes the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. |
| Electrophile | If possible, use a less sterically demanding electrophile. Add the electrophile slowly to the reaction mixture. | Reduces steric clash with the chiral auxiliary, allowing for a more favorable approach to the enolate. |
Q3: What is the best method to determine the diastereomeric ratio of my product?
The diastereomeric ratio is most commonly determined by:
-
¹H NMR Spectroscopy: Integration of well-resolved signals corresponding to each diastereomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the diastereomers.
-
Gas Chromatography (GC): Can be used if the products are sufficiently volatile.
Troubleshooting Guide: Poor Diastereoselectivity
This guide provides a systematic approach to troubleshooting and optimizing diastereoselective reactions involving chiral cyclohexylamine (B46788) auxiliaries.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Acyl Amide
This protocol describes the synthesis of the starting material for diastereoselective enolate alkylation, using a chiral cyclohexylamine as the auxiliary.
Caption: Experimental workflow for N-acyl amide synthesis.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral cyclohexylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous acid (e.g., 1M HCl), base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of a chiral N-acyl amide.
Methodology:
-
Dissolve the N-acyl amide (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., LDA, 1.1 eq.) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq.) dropwise and continue stirring at -78 °C for the optimized reaction time (typically 2-4 hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, concentrate, and determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of N-acyl amides derived from a chiral cyclohexylamine auxiliary. (Note: This data is illustrative and based on typical results for well-established chiral auxiliaries).
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | CH₃I | LDA | THF | -78 | 2 | 95 | >95:5 |
| 2 | BnBr | LDA | THF | -78 | 4 | 92 | >95:5 |
| 3 | CH₃I | LiHMDS | THF | -78 | 2 | 93 | 94:6 |
| 4 | BnBr | LDA | Et₂O | -78 | 4 | 85 | 85:15 |
| 5 | CH₃I | LDA | THF | -40 | 2 | 90 | 80:20 |
This technical support guide provides a foundational understanding and practical advice for optimizing diastereoselectivity using chiral amine auxiliaries. For specific applications, further optimization of the reaction parameters will likely be necessary.
Technical Support Center: Synthesis of 2-Methoxycyclohexan-1-amine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxycyclohexan-1-amine. The primary focus is on improving reaction yield and purity through the widely used reductive amination of 2-methoxycyclohexanone (B1203222).
Troubleshooting Guide: Improving Yield and Purity
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the reductive amination of 2-methoxycyclohexanone can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The crucial first step is the formation of the imine intermediate from 2-methoxycyclohexanone and ammonia (B1221849) (or an ammonia source).
-
pH Optimization: Imine formation is highly pH-dependent. The optimal pH is typically between 4 and 5. At a lower pH, the amine nucleophile is protonated and non-reactive. At a higher pH, the carbonyl group is not sufficiently activated. Consider adding a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the imine produces water, which can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the reaction forward.
-
-
Suboptimal Reducing Agent: The choice and condition of the reducing agent are critical.
-
Selective Reduction: A reducing agent that is too strong (e.g., sodium borohydride) can reduce the starting ketone before the imine has a chance to form. Milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion.
-
Reagent Activity: Ensure your reducing agent has not degraded due to improper storage. Use a fresh bottle or test its activity on a known substrate.
-
-
Reaction Conditions:
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation and overall conversion.
-
Concentration: Ensure all reagents are adequately dissolved in the chosen solvent. Poor solubility can lead to an incomplete reaction.
-
Illustrative Yield Comparison for Reductive Amination of Cyclohexanones:
| Reducing Agent | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Sodium Cyanoborohydride | 60-85 | Selective for imines over ketones; stable in protic solvents like methanol. | Toxic cyanide byproduct generation. |
| Sodium Triacetoxyborohydride | 70-95 | Mild and selective; does not generate toxic cyanide; often gives higher yields. | Moisture sensitive; typically used in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 75-95+ | High yielding; clean reaction with water as the only byproduct. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |
Q2: I am observing significant amounts of unreacted 2-methoxycyclohexanone in my crude product. What should I do?
The presence of unreacted starting material is a common issue.
Troubleshooting Steps:
-
Verify Imine Formation: Before adding the reducing agent, it is beneficial to monitor the formation of the imine intermediate. This can be done using techniques like Thin Layer Chromatography (TLC) or by allowing the ketone and amine source to stir together for a sufficient period (e.g., 1-2 hours) before introducing the reductant.
-
Increase Equivalents of Amine Source: Using a larger excess of the amine source (e.g., ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol) can help drive the equilibrium towards imine formation.
-
Extend Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
Q3: My final product is contaminated with a higher molecular weight impurity. What is it and how can I prevent it?
This is likely due to the formation of a secondary amine byproduct where the newly formed this compound reacts with another molecule of 2-methoxycyclohexanone.
Prevention Strategies:
-
Use a Large Excess of the Amine Source: This will favor the reaction of the ketone with the primary amine source over the newly formed product amine.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing its concentration and the chance for it to act as a nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most common and direct method is the reductive amination of 2-methoxycyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia or ammonium acetate), which is then reduced in situ to the desired primary amine.
Q2: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity for reducing the imine in the presence of the ketone, generally leading to higher yields and a cleaner reaction profile.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but produces toxic cyanide waste.[2]
Q3: How can I purify the final product?
A common and effective method for purifying amines is through acid-base extraction .
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with 2 M NaOH) to a pH > 10.
-
Extract the deprotonated free amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the purified amine.
For highly pure material, distillation under reduced pressure can be performed after the extraction.
Q4: What are the expected stereoisomers of this compound?
The synthesis will produce a mixture of diastereomers: cis and trans. The relative ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions. Separation of these diastereomers may be possible by careful column chromatography or fractional distillation.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
Materials:
-
2-methoxycyclohexanone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 2-methoxycyclohexanone (1.0 eq) in DCE, add ammonium acetate (2.0-3.0 eq).
-
If desired, add acetic acid (1.0 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by acid-base extraction followed by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Chiral Enamine Catalysis
Welcome to the technical support center for chiral enamine catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during chiral enamine formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of chiral enamine catalysis?
A1: Chiral enamine catalysis involves the reaction of a carbonyl compound (an aldehyde or ketone) with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion yields the α-functionalized carbonyl compound and regenerates the chiral amine catalyst, completing the catalytic cycle.[1]
Q2: What are the most common side reactions in chiral enamine formation?
A2: The most prevalent side reactions include:
-
Aldol (B89426) Self-Condensation and Cross-Condensation: Aldehydes can react with themselves (self-condensation) or with other carbonyl compounds present in the reaction mixture (cross-condensation) to form aldol adducts as byproducts.[2]
-
Racemization: The stereochemical integrity of the desired chiral product can be compromised through racemization, especially under harsh reaction conditions like high temperatures or the presence of strong bases.[3]
-
Michael Addition Side Reactions: When α,β-unsaturated compounds are used as electrophiles, undesired side reactions or low reactivity of the Michael donor can occur.[4]
-
Iminium Ion Hydrolysis Issues: Premature hydrolysis of the iminium ion intermediate or incomplete hydrolysis at the end of the reaction can affect the yield and purity of the final product.
Q3: How does water content affect chiral enamine reactions?
A3: The effect of water is highly dependent on the specific reaction. In some cases, a small amount of water can be beneficial, improving both reactivity and stereoselectivity.[1] However, in other systems, water can disrupt the hydrogen-bonding network essential for stereocontrol, leading to a decrease in enantioselectivity.[5] Excessive water can also promote the undesired hydrolysis of the enamine or iminium ion intermediates.
Troubleshooting Guides
Issue 1: Low Yield and/or Selectivity due to Aldol Side Reactions
Aldol condensation is a significant side reaction, particularly when using aldehyde substrates. This can lead to the formation of undesired aldol products and consumption of the starting material.
Symptoms:
-
Complex reaction mixture observed by TLC or NMR.
-
Isolation of aldol addition or condensation products.
-
Low yield of the desired product.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale | Reference |
| Solvent | For proline-catalyzed aldol reactions of acetone (B3395972) with aliphatic aldehydes, consider using a mixture of acetone and chloroform (B151607), or chloroform and DMSO. | Specific solvent mixtures have been shown to suppress undesired aldol pathways and improve chemoselectivity. | [2] |
| Temperature | Lowering the reaction temperature can often reduce the rate of side reactions. | Aldol reactions can be sensitive to temperature, and lower temperatures generally favor the desired kinetic product. | [3] |
| Catalyst Loading | For challenging substrates like α-unbranched aldehydes, reducing the catalyst loading and extending the reaction time may be beneficial. | This can help to control the concentration of reactive intermediates and minimize self-condensation. | |
| Reactant Stoichiometry | Using an excess of the ketone component relative to the aldehyde can help to minimize aldehyde self-condensation. | This shifts the equilibrium towards the desired cross-aldol reaction. | [6] |
| Additives | The use of a dehydrating agent like TiCl₄ can prevent methyl ketone self-condensation. | TiCl₄ acts as a water scavenger, preventing side reactions that are promoted by water. | [7] |
Detailed Experimental Protocol to Minimize Aldol Side Reactions in a Proline-Catalyzed Reaction:
This protocol is adapted from an improved method for the proline-catalyzed aldol reaction between acetone and α-branched aldehydes.[2]
-
Reaction Setup: To a solution of the α-branched aldehyde (1 mmol) in a mixture of DMSO (1 mL) and CHCl₃ (1 mL), add (S)-proline (0.2 mmol, 20 mol%).
-
Reactant Addition: Add acetone (3 mL) to the reaction mixture.
-
Temperature Control: Stir the reaction mixture at 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Reaction times may vary from 3 to 9 days depending on the substrate.
-
Workup: Once the reaction is complete, extract the mixture with Et₂O and brine (3x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Low Enantioselectivity due to Product Racemization
The chiral integrity of the product can be compromised by racemization, leading to a lower than expected enantiomeric excess (ee).
Symptoms:
-
Chiral HPLC or GC analysis shows a low ee% for the product.
-
The ee% decreases over time or during workup and purification.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Perform the reaction at the lowest feasible temperature. | Elevated temperatures can provide the activation energy for epimerization, leading to racemization. | [3] |
| Base/Acid | Avoid harsh acidic or basic conditions during the reaction and workup. Use mild acids or bases for pH adjustments and extractions. | Strong acids and bases can catalyze the formation of achiral intermediates (e.g., enolates), which can then be protonated non-selectively. | [3] |
| Reaction Time | Monitor the reaction closely and quench it as soon as it is complete. | Prolonged exposure to reaction conditions, even if mild, can lead to gradual racemization. | [3] |
| Purification Method | If racemization on silica gel is suspected, consider using deactivated silica gel, or alternative purification methods like preparative TLC or crystallization. | The acidic nature of silica gel can sometimes cause epimerization of sensitive chiral centers. | [3] |
| Coupling Reagents (if applicable) | When coupling activated amino acids, use racemization-suppressing additives like HOBt or HOAt. | These additives form active esters that are less prone to racemization via oxazolone (B7731731) formation. | [8] |
Detailed Experimental Protocol to Minimize Racemization during a Coupling Step (Example from Peptide Synthesis):
This protocol is designed to minimize racemization during the coupling of an amino acid in solid-phase peptide synthesis.[8]
-
Resin Preparation: Swell the resin-bound amine in DMF, then wash with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group. Wash the resin thoroughly to remove all traces of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and a racemization-suppressing additive like Oxyma (3 eq.) in a minimal amount of DMF.
-
Base Addition: Add a sterically hindered base like 2,4,6-collidine (4 eq.) to the amino acid/Oxyma solution.
-
Activation and Coupling: Add the coupling reagent (e.g., DIC, 3 eq.) to this mixture immediately before adding it to the resin. Do not allow for prolonged pre-activation.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Post-Coupling: Wash the resin with DMF and DCM. Confirm reaction completion with a Kaiser test.
Visualizing Side Reactions and Troubleshooting
References
Technical Support Center: Cleavage of 2-Methoxycyclohexan-1-amine Auxiliary
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the 2-Methoxycyclohexan-1-amine auxiliary?
A1: The most common method for cleaving an amine auxiliary from an N-acylated product is through hydrolysis of the amide bond. This is typically achieved under acidic or basic conditions. The choice between acidic and basic hydrolysis depends on the stability of your desired product and the chiral center to the reaction conditions.
Q2: Why is my cleavage reaction not going to completion?
A2: Incomplete cleavage can be due to several factors:
-
Insufficiently harsh conditions: Amide bonds are generally stable. You may need to increase the temperature, reaction time, or the concentration of the acid or base.
-
Steric hindrance: If your acyl group is sterically bulky, it can hinder the approach of the nucleophile (water or hydroxide).
-
Poor solubility: The substrate may not be fully dissolved in the reaction mixture, limiting the access of the reagents.
Q3: I am observing racemization of my product after cleavage. What can I do?
A3: Racemization can occur if the chiral center is sensitive to the cleavage conditions.
-
Under acidic conditions: The enolizable proton adjacent to the carbonyl group can be epimerized. Consider using milder acids or shorter reaction times.
-
Under basic conditions: Strong bases can also lead to epimerization. Using a weaker base or carefully controlling the temperature might help.
-
Alternative methods: If both acidic and basic hydrolysis lead to racemization, exploring enzymatic cleavage or other milder, non-hydrolytic methods might be necessary.
Q4: How can I recover the this compound auxiliary after cleavage?
A4: After the reaction is complete, the reaction mixture will contain your carboxylic acid product and the protonated amine auxiliary (under acidic conditions) or the free amine (under basic conditions).
-
Acidic workup: Neutralize the reaction mixture. Extract the carboxylic acid with an organic solvent. The aqueous layer will contain the ammonium (B1175870) salt of the auxiliary. Basify the aqueous layer and extract the free amine with an organic solvent.
-
Basic workup: Extract the deprotonated carboxylic acid into an aqueous basic layer. The organic layer will contain the free amine auxiliary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or low conversion | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Reagent concentration is too low. 4. Substrate is not soluble. | 1. Gradually increase the reaction temperature, monitoring for side product formation. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the concentration of the acid or base. 4. Add a co-solvent to improve solubility (e.g., THF, Dioxane). |
| Formation of side products | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Your product is sensitive to the conditions. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Switch to a milder cleavage method (e.g., weaker acid/base, lower temperature). |
| Racemization of the product | 1. Harsh acidic or basic conditions. 2. Prolonged heating. | 1. Use milder conditions (e.g., acetic acid instead of HCl, or LiOH instead of NaOH). 2. Reduce reaction time and temperature. 3. Consider enzymatic cleavage if racemization is a persistent issue. |
| Difficulty in separating product and auxiliary | 1. Incomplete extraction. 2. Emulsion formation during workup. | 1. Perform multiple extractions. 2. Adjust the pH of the aqueous layer to ensure complete protonation/deprotonation. 3. To break emulsions, add brine or filter through celite. |
Experimental Protocols (General Guidance)
Acidic Hydrolysis
This protocol is a general starting point and may require optimization.
| Parameter | Condition |
| Reagents | 6M Hydrochloric Acid (HCl) or 70% Sulfuric Acid (H₂SO₄) |
| Solvent | Water, Dioxane/Water, or Acetic Acid/Water |
| Temperature | 80-110 °C (Reflux) |
| Reaction Time | 6-24 hours |
| Workup | 1. Cool the reaction to room temperature. 2. Neutralize with a base (e.g., NaOH, NaHCO₃). 3. Extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane). 4. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. 5. To recover the auxiliary, basify the aqueous layer and extract with an organic solvent. |
| Typical Yield | 70-90% (highly substrate-dependent) |
Basic Hydrolysis
This protocol is a general starting point and may require optimization.
| Parameter | Condition |
| Reagents | 40% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Water, Ethanol/Water, or THF/Water |
| Temperature | 80-100 °C (Reflux) |
| Reaction Time | 12-48 hours |
| Workup | 1. Cool the reaction to room temperature. 2. Acidify the mixture with an acid (e.g., HCl) to protonate the carboxylate. 3. Extract the product with an organic solvent. 4. The auxiliary remains in the aqueous layer as its ammonium salt. 5. To recover the auxiliary, basify the aqueous layer and extract with an organic solvent. |
| Typical Yield | 65-85% (highly substrate-dependent) |
Visual Guides
Caption: General workflow for the cleavage and recovery of the this compound auxiliary.
Caption: Decision tree for troubleshooting common issues during auxiliary cleavage.
Technical Support Center: Purification of 2-Methoxycyclohexan-1-amine Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cis- and trans-2-Methoxycyclohexan-1-amine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans diastereomers of 2-Methoxycyclohexan-1-amine?
A1: The primary challenges stem from the similar physicochemical properties of the cis and trans diastereomers. These similarities in polarity, solubility, and boiling point can lead to difficulties in achieving baseline separation using standard purification techniques like fractional distillation or simple column chromatography.[1] Effective separation often requires more specialized methods that can exploit the subtle differences in their three-dimensional structures.
Q2: What are the most common and effective techniques for separating these diastereomers?
A2: The most widely used and effective techniques for separating the diastereomers of this compound are:
-
Flash Column Chromatography: Often effective for small to medium-scale separations. Optimization of the stationary and mobile phases is crucial.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity and for analytical quantification of the diastereomeric ratio. Both normal-phase and reversed-phase HPLC can be employed, sometimes with chiral stationary phases for resolving enantiomers if the starting material is racemic.[3][4][5]
-
Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the amine mixture with a chiral resolving agent (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[3] These salts have different solubilities, allowing for their separation by crystallization.[6][7] The purified salt is then treated with a base to liberate the desired amine diastereomer.
Q3: How do I choose between chromatography and crystallization for my separation?
A3: The choice depends on several factors:
-
Scale: For large-scale purifications (several grams or more), fractional crystallization is often more practical and cost-effective.[3]
-
Purity Requirements: HPLC can achieve very high purity, making it suitable for preparing analytical standards or small quantities of highly pure material.
-
Development Time: Developing a robust crystallization method can be time-consuming and requires screening of various solvents and resolving agents. Chromatographic method development can sometimes be faster, especially with modern automated systems.
-
Compound Properties: If the diastereomers are difficult to crystallize or form oils, chromatography is the preferred method.
Q4: Can I use derivatization to improve the separation of the diastereomers?
A4: Yes, derivatization can be a very effective strategy. Converting the amine to a less polar derivative, such as a sulfonamide or an amide, can enhance the differences in physical properties between the diastereomers, making them easier to separate by chromatography or crystallization.[8] For example, reacting the amine with 2-nitrobenzenesulfonyl chloride can yield sulfonamides that are often crystalline and well-resolved by silica (B1680970) gel chromatography.
Troubleshooting Guides
Chromatography (Flash and HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Resolution | Inappropriate Stationary Phase: The selectivity of the silica gel or bonded phase is insufficient. | Stationary Phase Screening: Test different stationary phases. For normal-phase, consider using alumina (B75360) or a different grade of silica. For HPLC, screen various columns like C18, Phenyl-Hexyl, or Cyano phases.[1] |
| Suboptimal Mobile Phase: The eluent system does not provide enough selectivity. | Mobile Phase Optimization: Systematically vary the solvent polarity. For normal-phase, try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane (B109758)/methanol). Adding a small amount of a polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) can improve peak shape and resolution for amines. | |
| Peak Tailing | Secondary Interactions: The basic amine interacts strongly with acidic silanol (B1196071) groups on the silica surface. | Use a Mobile Phase Additive: Add a small percentage (0.1-1%) of a competing base like triethylamine or ammonia (B1221849) to the mobile phase to mask the silanol groups.[1] |
| Column Overload: Too much sample is injected for the column capacity. | Reduce Sample Load: Decrease the amount of sample injected onto the column.[1] | |
| Irreproducible Retention Times | Column Equilibration: The column is not fully equilibrated with the mobile phase. | Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before each injection. |
| Mobile Phase Inconsistency: The composition of the mobile phase is changing over time (e.g., evaporation of a volatile component). | Prepare Fresh Mobile Phase: Use freshly prepared and properly degassed mobile phase for each run. |
Fractional Crystallization of Diastereomeric Salts
| Problem | Possible Cause(s) | Solution(s) |
| No Crystal Formation | Unsuitable Solvent: The diastereomeric salt is too soluble in the chosen solvent. | Solvent Screening: Test a range of solvents with varying polarities. The ideal solvent will dissolve the salt at an elevated temperature but have low solubility at room temperature or below. |
| Supersaturation Not Reached: The solution is not concentrated enough. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. | |
| Lack of Nucleation Sites: Crystallization is not initiated. | Induce Crystallization: Try seeding the solution with a small crystal of the desired product (if available) or scratching the inside of the flask with a glass rod. | |
| Co-crystallization of Diastereomers | Cooling Rate Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. | Slow Cooling: Allow the solution to cool slowly to room temperature, then gradually lower the temperature (e.g., in a refrigerator). |
| Solvent Choice: The solvent does not provide sufficient solubility differentiation between the diastereomeric salts. | Re-evaluate Solvents: Screen for a solvent system that maximizes the solubility difference between the two diastereomeric salts. | |
| Low Yield | Suboptimal Resolving Agent: The chosen chiral acid may not form a well-defined crystalline salt with one diastereomer. | Screen Resolving Agents: Test different chiral resolving agents such as various tartaric acid derivatives or camphorsulfonic acid.[3] |
| Incomplete Precipitation: A significant amount of the desired salt remains in the mother liquor. | Optimize Crystallization Conditions: Adjust the final cooling temperature and crystallization time to maximize the recovery of the less soluble salt. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Separation
This protocol provides a starting point for the separation of cis- and trans-2-Methoxycyclohexan-1-amine. Optimization will likely be required.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Initial Screening): A gradient of 0-10% methanol in dichloromethane. The addition of 0.5% triethylamine to the mobile phase is recommended to reduce peak tailing.
-
Sample Preparation: Dissolve the crude diastereomeric mixture in a minimal amount of the initial mobile phase.
-
Column Packing and Elution:
-
Dry pack or prepare a slurry of the silica gel in the non-polar component of the mobile phase (e.g., dichloromethane with triethylamine).
-
Load the sample onto the column.
-
Begin elution with the initial mobile phase composition, gradually increasing the polarity.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or GC-MS to determine the composition of each fraction.
-
Solvent Removal: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.
Protocol 2: Fractional Crystallization via Diastereomeric Salt Formation
This protocol outlines a general procedure using (L)-(+)-tartaric acid as a resolving agent.
-
Salt Formation:
-
Dissolve one equivalent of the diastereomeric mixture of this compound in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve 0.5 equivalents of (L)-(+)-tartaric acid in the same solvent, also with warming. Note: Using a half-equivalent of the resolving agent is a common strategy to selectively crystallize the salt of one diastereomer.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Crystal formation should be observed.
-
For further precipitation, the flask can be placed in a refrigerator (4 °C) for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water and add a strong base (e.g., 2M NaOH) until the pH is >12.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine diastereomer.
-
-
Purity Assessment: Analyze the diastereomeric purity of the obtained amine using chiral GC or HPLC, or by NMR spectroscopy.
Quantitative Data Summary
The following table summarizes typical (hypothetical, for illustrative purposes) results that could be expected when developing a separation method for this compound diastereomers, based on data for similar compounds.
| Purification Method | Parameter | Value | Notes |
| Flash Chromatography | Diastereomeric Ratio (crude) | 1:1 to 3:1 (cis:trans) | Dependent on the synthetic route. |
| Diastereomeric Excess (de) of isolated fractions | >95% | With optimized conditions. | |
| Typical Yield (per diastereomer) | 30-45% | Losses occur in mixed fractions. | |
| Fractional Crystallization | Diastereomeric Excess (de) after one crystallization | 80-95% | May require recrystallization for higher purity. |
| Overall Yield of pure diastereomer | 25-40% | Theoretical maximum is 50% for one diastereomer without recycling. |
Visualizations
Caption: Workflow for chromatographic separation of diastereomers.
Caption: Workflow for fractional crystallization of diastereomeric salts.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - How to separate two diastereomeric amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fractional Crystallisation [sepwin.ch]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Chiral Auxiliary Recovery
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals improve the recovery rate of chiral auxiliaries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low recovery rate of a chiral auxiliary?
A1: Low recovery rates of chiral auxiliaries can stem from several factors throughout the synthetic and purification process. Key reasons include:
-
Incomplete Cleavage: The chemical reaction to remove the auxiliary from the product may not have gone to completion.
-
Degradation of the Auxiliary: The auxiliary may be unstable under the reaction or cleavage conditions, leading to decomposition.
-
Losses During Workup and Purification: Significant amounts of the auxiliary can be lost during extraction, crystallization, or chromatography steps. This can be due to issues like emulsion formation, co-elution with impurities, or the auxiliary remaining in the mother liquor after crystallization.[1]
-
Mechanical Losses: Physical loss of material during transfers between glassware is a common, though often underestimated, source of reduced yield.
Q2: How can I choose the best method to recover my chiral auxiliary?
A2: The optimal recovery method depends on the specific chiral auxiliary, the nature of your product, and the impurities present. The most common and effective methods are:
-
Crystallization: This is often the preferred method if the chiral auxiliary is a solid with good crystallization properties. It can provide high purity in a single step.
-
Column Chromatography: This technique is highly versatile and can be used to separate the auxiliary from the product and other impurities, especially when crystallization is not feasible.[2]
-
Distillation: For volatile chiral auxiliaries, distillation can be an efficient purification method.
-
Extraction: A well-designed liquid-liquid extraction sequence can effectively separate the auxiliary from the product, often by changing the pH to alter the solubility of one of the components.
Q3: Can a chiral auxiliary be recycled and reused?
A3: Yes, a major advantage of using chiral auxiliaries is the ability to recover and reuse them.[3][] Efficient recycling is crucial for the economic and environmental sustainability of a synthetic route, especially when the auxiliary is expensive.[5] After recovery and purification, it is essential to verify the purity and chiral integrity of the auxiliary before its reuse.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the recovery of your chiral auxiliary.
Guide 1: Troubleshooting Recrystallization
Problem: Low or No Crystal Formation
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure auxiliary.[6] |
| Inappropriate solvent system. | The chosen solvent may be too good, keeping the auxiliary dissolved even at low temperatures.[7] Perform small-scale solubility tests to find a solvent in which the auxiliary is soluble when hot but sparingly soluble when cold. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out or the formation of very small crystals that are difficult to filter.[6] |
Problem: Oiling Out Instead of Crystallizing
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated. | Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Cooling rate is too fast. | Allow the flask to cool to room temperature undisturbed before further cooling in an ice bath. |
| Presence of impurities. | Impurities can inhibit crystal lattice formation. Try purifying the crude auxiliary by another method, such as column chromatography, before attempting recrystallization. |
Guide 2: Troubleshooting Column Chromatography
Problem: Co-elution of the Chiral Auxiliary with the Product or Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | The polarity of the eluent is not optimized for separation. Systematically screen different solvent mixtures with varying polarities. Using a step gradient of increasing polarity can also be effective.[2] |
| Column overloading. | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of material being purified. |
| Poorly packed column. | An unevenly packed column will lead to band broadening and poor separation. Ensure the column is packed uniformly without any air bubbles or cracks. |
Problem: The Chiral Auxiliary is Degrading on the Silica (B1680970) Gel Column
| Possible Cause | Troubleshooting Steps |
| Acidity of the silica gel. | Some auxiliaries are sensitive to the acidic nature of standard silica gel.[2] Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, use a different stationary phase like alumina (B75360) or Florisil. |
| Prolonged contact time. | The auxiliary is spending too much time on the column. Increase the flow rate of the eluent to reduce the residence time. |
Guide 3: Troubleshooting Workup
Problem: Formation of a Persistent Emulsion During Extraction
| Possible Cause | Troubleshooting Steps |
| Suspended solids. | The presence of fine solid particles can stabilize emulsions. Filter the entire mixture through a pad of Celite to remove these solids.[8] |
| High concentration of solutes. | Dilute the mixture with more of the organic and aqueous phases. |
| Similar densities of the two phases. | Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its density and help break the emulsion.[8] |
Quantitative Data on Chiral Auxiliary Recovery
The following tables summarize typical recovery rates for common chiral auxiliaries using different methods. Note that actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Recovery of Oppolzer's Camphorsultam
| Recovery Method | Crude Yield (%) | Purity after Recrystallization (%) | Reference |
| Continuous Flow with Liquid-Liquid Extraction | 71-79 | >99 | [9] |
Table 2: Recovery of Evans' Oxazolidinone Auxiliaries
| Cleavage Method | Recovery Method | Typical Yield (%) | Reference |
| LiOH/H₂O₂ | Extraction and Chromatography | High | [10] |
| Reductive Cleavage (e.g., LiBH₄) | Extraction and Chromatography | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Cleavage and Recovery of an N-Acyl Evans' Oxazolidinone Auxiliary
This protocol describes a typical hydrolytic cleavage using lithium hydroperoxide.
-
Reaction Setup: Dissolve the N-acyl oxazolidinone substrate in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 4:1 to 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of lithium hydroxide (B78521) (LiOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to reduce the excess peroxide.
-
Extraction (Product Isolation): Acidify the aqueous layer to a pH of approximately 2-3 with an acid (e.g., 1M HCl). Extract the desired carboxylic acid product with an organic solvent like ethyl acetate.
-
Extraction (Auxiliary Recovery): Make the remaining aqueous layer basic (pH ~10-11) with a base (e.g., 1M NaOH). Extract the chiral auxiliary with an organic solvent such as dichloromethane.
-
Purification: Combine the organic extracts containing the auxiliary, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The recovered auxiliary can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Recovery of a Chiral Auxiliary by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude auxiliary and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the auxiliary when hot but show poor solubility at room temperature. If the auxiliary is very soluble, a second, "anti-solvent" in which the auxiliary is insoluble can be added dropwise to the hot solution until it becomes cloudy.
-
Dissolution: In a larger flask, dissolve the crude auxiliary in the minimum amount of the chosen hot solvent (or solvent mixture).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the general workflow for chiral auxiliary recovery and a troubleshooting decision tree.
Caption: General workflow for the use and recovery of a chiral auxiliary.
Caption: Decision tree for troubleshooting low chiral auxiliary recovery.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Workup [chem.rochester.edu]
- 9. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 10. connectsci.au [connectsci.au]
- 11. benchchem.com [benchchem.com]
Minimizing steric hindrance in 2-Methoxycyclohexan-1-amine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing steric hindrance in reactions involving 2-Methoxycyclohexan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance in reactions with this compound?
A1: The primary cause of steric hindrance is the bulky cyclohexane (B81311) ring and the relative positioning of the methoxy (B1213986) and amine groups. In the thermodynamically most stable chair conformation of trans-2-Methoxycyclohexan-1-amine, the larger methoxy group occupies an equatorial position to minimize steric strain, which forces the amine group into a more sterically hindered axial position. This axial orientation can impede the approach of bulky reagents to the amine's lone pair of electrons.
Q2: How does the stereochemistry of this compound (cis vs. trans) affect its reactivity?
A2: The stereochemistry has a significant impact on reactivity. The trans isomer, with its preferred diequatorial-like arrangement in a twist-boat or diaxial in a chair conformation that can ring-flip, often presents different steric challenges compared to the cis isomer. For the cis isomer, one group is axial and the other equatorial. Depending on which group is equatorial, the accessibility of the amine group can be different. It is crucial to know the specific stereoisomer being used to predict and troubleshoot reactivity.
Q3: What are the general signs of steric hindrance in my reaction?
A3: Common indicators of steric hindrance include low reaction yields, slow reaction rates, or the need for harsh reaction conditions (e.g., high temperatures, prolonged reaction times) to achieve a desirable conversion. In some cases, you may observe the formation of side products resulting from alternative, less sterically demanding reaction pathways.
Q4: Can protecting the amine group help in overcoming steric hindrance?
A4: Protecting the amine group is generally not a strategy to overcome steric hindrance for reactions where the amine itself is the nucleophile. Protecting groups are used to prevent the amine from reacting. If the goal is to perform a reaction at the amine, modifying the electrophile, solvent, or catalyst is a more appropriate strategy.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation/Amide Coupling Reactions
Symptom: The desired amide product is obtained in low yield, or the reaction does not proceed to completion, especially when using bulky carboxylic acids or acylating agents.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric clash between the amine and the acylating agent. | - Choose a less bulky coupling reagent: Reagents like HATU, HCTU, and COMU are highly effective for sterically hindered couplings.[1]- Use smaller acylating agents if possible: Acyl chlorides or anhydrides with less branching near the carbonyl group will react more readily.- Consider a two-step protocol: Activate the carboxylic acid first to form a highly reactive intermediate (e.g., an acyl fluoride) before adding the amine.[2] |
| Inadequate activation of the carboxylic acid. | - Increase the amount of coupling reagent: A slight excess (1.1-1.5 equivalents) can drive the reaction to completion.- Add an activating additive: Additives like OxymaPure or HOAt can enhance the reactivity of carbodiimide-based coupling reagents. |
| Suboptimal reaction conditions. | - Increase the reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for side product formation.- Prolong the reaction time: Sterically hindered reactions are often slower. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Choose an appropriate solvent: Aprotic polar solvents like DMF or NMP can facilitate the reaction. |
Issue 2: Low Yield or Over-alkylation in N-Alkylation Reactions
Symptom: The desired mono-alkylated product is formed in low yield, with significant amounts of starting material remaining and/or the formation of di-alkylated byproducts. Direct alkylation with alkyl halides is often problematic.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low reactivity of the amine towards the alkyl halide. | - Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl triflates are also highly reactive.- Increase the reaction temperature: This can improve the rate of a sluggish SN2 reaction. |
| The product amine is more nucleophilic than the starting amine, leading to over-alkylation. | - Use a large excess of the amine: This can statistically favor the mono-alkylation product, but can be wasteful if the amine is valuable.- Employ reductive amination: This is the most effective method for controlled mono-alkylation. React this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] |
| Unfavorable reaction equilibrium. | - Add a non-nucleophilic base: A hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine can scavenge the acid byproduct without competing in the alkylation. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Relative Efficiency for Hindered Couplings | Key Advantages |
| HATU | None | DMF, NMP | Very High | Fast reaction rates, low racemization, excellent for hindered amino acids.[1] |
| HCTU | None | DMF, CH₂Cl₂ | High | More reactive than HBTU, cost-effective alternative to HATU. |
| COMU | None | DMF, ACN | High | Reactivity comparable to HATU, non-explosive byproduct (Oxyma). |
| PyBOP | None | DMF, CH₂Cl₂ | Medium-High | Good for suppressing racemization. |
| EDC/DIC | Oxyma/HOAt | DMF, CH₂Cl₂ | Medium | Cost-effective, low racemization with appropriate additives. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base such as DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.2 eq.) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). If the carbonyl compound is less reactive, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Conformational equilibrium of trans-2-Methoxycyclohexan-1-amine. (Note: Actual chemical structure images would be used in a real application).
References
Troubleshooting low yields in reductive amination of cyclohexanone derivatives
Technical Support Center: Reductive Amination of Cyclohexanone (B45756) Derivatives
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the reductive amination of cyclohexanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reductive amination?
Low conversion rates in reductive amination can typically be attributed to one or more of the following factors:
-
Inefficient Imine/Enamine Formation: The equilibrium between the cyclohexanone derivative, the amine, and the resulting imine may not favor the imine intermediate. This can be caused by steric hindrance, unfavorable electronic effects (especially with electron-poor amines), or the presence of water, which can hydrolyze the imine.[1]
-
Competing Reduction of the Carbonyl Group: The reducing agent may reduce the starting cyclohexanone derivative to a cyclohexanol (B46403) byproduct faster than it reduces the imine.[2][3]
-
Degradation of the Reducing Agent: Hydride-based reducing agents can decompose if not stored under anhydrous conditions, leading to reduced activity.[1]
-
Suboptimal pH: The reaction pH is crucial. It needs to be acidic enough to catalyze imine formation but not so acidic that the amine starting material is fully protonated, rendering it non-nucleophilic.[1]
-
Catalyst Inactivity or Poisoning (for catalytic hydrogenation): In catalytic hydrogenations, the catalyst can be poisoned by the amine substrate or product.[4] The catalyst's activity can also degrade over time.[4]
Q2: Which reducing agent is best for my cyclohexanone derivative?
The choice of reducing agent is critical and depends on the specific substrates and desired selectivity.[5]
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): Often the preferred reagent for one-pot reactions. It is milder than sodium borohydride (B1222165) and selectively reduces the imine/iminium ion in the presence of the ketone.[5][6][7] It is also less toxic than sodium cyanoborohydride.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): A highly effective and selective reagent, particularly useful because its reactivity is pH-dependent.[5][6] It is most effective at reducing imines under mildly acidic conditions (pH 6-7), where the reduction of ketones is slow.[2][7] However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.[6][7]
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that can reduce both ketones and imines.[2][4] To avoid reducing the starting ketone, it is best used in a two-step procedure where the imine is formed first, and then the NaBH₄ is added.[2][8]
-
Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni catalysts): A "green" and atom-economical method.[1] However, it may require specialized high-pressure equipment and can sometimes lead to the reduction of other functional groups.[1]
Q3: What is the optimal pH for the reaction, and how can I control it?
The optimal pH for reductive amination is typically between 4 and 7.[1][2][7] This pH range facilitates the acid-catalyzed dehydration step to form the imine without excessively protonating the amine nucleophile.[1] You can control the pH by:
-
Adding a mild acid: Glacial acetic acid is commonly used to maintain a pH of 6-7.[1][5]
-
Using a buffer system: An acetic acid/sodium acetate (B1210297) buffer can be employed for more precise control.[1]
-
Using an amine salt: While the amine salt (e.g., hydrochloride) can provide an acidic environment, it is often better to use the free base and add a controlled amount of acid.[1]
Q4: I see byproducts in my reaction. What are the likely side reactions?
Common side reactions include:
-
Over-alkylation: The desired amine product can react with another molecule of the cyclohexanone derivative, leading to the formation of secondary or tertiary amines.[3][8] This is more common when using primary amines or ammonia.
-
Alcohol Formation: The direct reduction of the cyclohexanone starting material to the corresponding alcohol can compete with the desired reaction pathway.[3]
-
Enamine Formation: With secondary amines, an enamine is formed instead of an imine. While enamines are also reduced to the desired tertiary amine, their formation and stability can differ from imines.
Troubleshooting Guides
Issue 1: Low or No Imine Formation
If you suspect poor imine formation (which you can monitor by TLC, GC-MS, or NMR), consider the following solutions.
-
Workflow for Diagnosing Poor Imine Formation
-
Remove Water: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water. [6]The presence of excess water can push the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves to the reaction mixture. [5]Alternatively, use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).
-
-
Catalyze the Reaction: Imine formation is often acid-catalyzed.
-
Address Steric Hindrance: Bulky substituents on either the cyclohexanone derivative or the amine can slow down the reaction.
-
Solution: Increase the reaction time or gently heat the mixture to overcome the higher activation energy. [9]
-
Issue 2: Imine Forms, but Reduction Fails
If you have confirmed imine formation, but the final amine product is not being generated, the issue lies with the reduction step.
-
Check Reducing Agent Activity: Hydride reagents can degrade upon exposure to moisture.
-
Solution: Use a fresh bottle of the reducing agent or test its activity on a simpler, reliable substrate. [1]Ensure reagents are stored in a desiccator.
-
-
Optimize Reagent Stoichiometry: You may not be using enough reducing agent.
-
Solution: Increase the equivalents of the reducing agent. Typically, 1.2 to 1.5 equivalents are used. [1]
-
-
Switch Reducing Agent: The chosen reducing agent may not be suitable for your specific substrate.
Issue 3: Sluggish or Stalled Catalytic Hydrogenation
When using catalytic hydrogenation (e.g., H₂/Pd-C), low yields can result from issues with the catalyst or reaction conditions.
-
Catalyst Poisoning: Amines are known to be potential catalyst poisons. [4] * Solution: Ensure high purity of starting materials and solvents. If poisoning is suspected, increase the catalyst loading or use a poison-resistant catalyst.
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction rate can be dependent on hydrogen pressure and efficient mixing.
-
Catalyst Quality: The catalyst may be deactivated.
-
Solution: Use a fresh batch of catalyst. For some catalysts like Pd/C, pre-reduction may be necessary to ensure the active Pd(0) sites are available. [11]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot; often with AcOH in DCE or THF | High selectivity for imines over ketones; mild; low toxicity. [5][7] | Can be slower than other agents; hygroscopic. [1] |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot; pH 6-7 in MeOH | Highly selective at optimal pH; effective. [2][6] | Highly toxic; generates HCN/NaCN waste. [6][7] |
| Sodium Borohydride (NaBH₄) | Two-step (pre-form imine); MeOH or EtOH | Inexpensive; powerful reducing agent. [2][5] | Can reduce the starting ketone, lowering yield. [2][4] |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas (from balloon to high pressure); Pd, Pt, or Ni catalyst | "Green" method; high atom economy. [1][12] | Requires specialized equipment; catalyst can be poisoned; may reduce other functional groups. [1][4] |
Table 2: Catalytic Performance in Reductive Amination of Cyclohexanone
| Catalyst | Conversion (%) | Selectivity to Cyclohexylamine (%) | Reaction Conditions |
| Rh/SiO₂ | 83.4 | 99.1 | 100 °C, 4 bar NH₃, 2 bar H₂, 300 min |
| 2 wt.% Ni-Rh/SiO₂ | 99.8 | 96.6 | 100 °C, 4 bar NH₃, 2 bar H₂, 300 min |
Data synthesized from a study on bimetallic catalysts, demonstrating how catalyst composition can significantly impact conversion and selectivity. [10]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the cyclohexanone derivative (1.0 equiv.) and a suitable solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF)).
-
Amine Addition: Add the amine (1.0-1.2 equiv.).
-
Acid Catalyst: If required (especially for less reactive ketones), add acetic acid (1.0-1.2 equiv.) to catalyze imine formation. [1]4. Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise. The reaction may be exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary. [5] Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
-
Imine Formation: Dissolve the cyclohexanone derivative (1.0 equiv.) and the amine (1.0 equiv.) in methanol. If necessary, add a dehydrating agent like anhydrous MgSO₄. Stir the mixture for 1-3 hours until imine formation is complete (monitor by TLC or NMR). [8]2. Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.0-1.5 equiv.) portion-wise, ensuring the temperature remains low.
-
Monitoring & Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until complete. Quench carefully with water, and then proceed with an extraction and purification as described in Protocol 1. [5]
Visualizations
-
General Reaction Pathway and Competing Side Reactions
Caption: The reaction pathway of reductive amination and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Scalable Synthesis and Purification of 2-Methoxycyclohexan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of 2-Methoxycyclohexan-1-amine. This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
I. Synthesis: Reductive Amination of 2-Methoxycyclohexanone (B1203222)
The most common and scalable method for the synthesis of this compound is the reductive amination of 2-methoxycyclohexanone. This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent.
Experimental Workflow: Reductive Amination
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a scalable reductive amination using catalytic hydrogenation.
Materials:
-
2-Methoxycyclohexanone
-
Anhydrous ammonia or ammonium (B1175870) acetate
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve 2-methoxycyclohexanone (1.0 eq) in methanol.
-
Amine Source: Add the ammonia source. For anhydrous ammonia, saturate the cooled methanolic solution. For ammonium acetate, add 1.5-2.0 equivalents.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Raney Nickel or Pd/C).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-500 psi, depending on the catalyst and equipment) and stir vigorously at a controlled temperature (e.g., 25-80 °C) for 12-48 hours. Monitor the reaction progress by GC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and acidify with HCl. Wash with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone.
-
Basify the aqueous layer with NaOH until pH > 12.
-
Extract the product into an organic solvent (e.g., dichloromethane) (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as a mixture of cis and trans diastereomers.
-
Quantitative Data Summary (Typical)
The following table summarizes typical, expected quantitative data for the reductive amination of 2-substituted cyclohexanones. Actual results may vary based on specific reaction conditions and scale.
| Parameter | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Hydride Reduction (e.g., NaBH₃CN) |
| Typical Yield | 70-90% | 60-85% |
| Diastereomeric Ratio (cis:trans) | Varies (can be influenced by catalyst and conditions) | Often favors the thermodynamically more stable isomer |
| Purity (crude) | 85-95% | 80-90% |
| Key Side Products | 2-Methoxycyclohexanol, dicyclohexylamine (B1670486) derivatives | 2-Methoxycyclohexanol |
II. Purification of this compound
The primary challenge in purification is the separation of the cis and trans diastereomers.
Purification Workflow
Enhancing the stability of 2-Methoxycyclohexan-1-amine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Methoxycyclohexan-1-amine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by the following factors:
-
pH: The compound is more stable in acidic conditions due to the formation of the protonated ammonium (B1175870) salt, which protects the amine group from certain degradation pathways. In neutral or basic conditions, the free amine is more susceptible to oxidation.
-
Temperature: Like many amines, this compound is susceptible to thermal degradation. Elevated temperatures can lead to the cleavage of C-N bonds.
-
Oxidizing Agents: Exposure to strong oxidizing agents can lead to the degradation of the amine functionality.
-
Air (Oxygen): In the presence of oxygen, especially with metal ion catalysts, oxidative degradation can occur.
Q2: What is the most stable conformation of this compound?
A2: The most stable conformation of trans-2-Methoxycyclohexan-1-amine is the chair form where the methoxy (B1213986) group is in the equatorial position and the amine group is in the axial position. This arrangement minimizes steric hindrance and 1,3-diaxial interactions, contributing to its overall stability.[1]
Q3: How should this compound be stored to ensure its stability?
A3: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid contact with incompatible materials such as strong acids, and oxidizing agents.
Q4: Can I use this compound in aqueous solutions?
A4: While this compound is sparingly soluble in water, its stability in aqueous solutions is pH-dependent. For reactions in aqueous media, it is advisable to use acidic buffered solutions to maintain the protonated and more stable form of the amine. Prolonged exposure to neutral or basic aqueous solutions should be avoided to minimize oxidative degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low reaction yield or formation of unexpected byproducts.
-
Possible Cause: Degradation of this compound under the reaction conditions.
-
Troubleshooting Steps:
-
pH Control: If the reaction is not pH-sensitive, consider running it under slightly acidic conditions (pH 4-6) to stabilize the amine.
-
Temperature Management: If possible, conduct the reaction at a lower temperature to minimize thermal degradation.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to exclude oxygen and prevent oxidative degradation.
-
Amine Protection: If the amine functionality is not the reactive center, consider protecting it as a carbamate (B1207046) (e.g., Boc or Cbz group). This will significantly enhance its stability towards a wide range of reagents.
-
Issue 2: Discoloration of the reaction mixture (e.g., turning yellow or brown).
-
Possible Cause: Oxidative degradation of the amine.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, provided it does not interfere with the desired reaction.
-
Purify Starting Material: Ensure the this compound starting material is pure and has not already undergone partial degradation during storage.
-
Issue 3: Inconsistent reaction outcomes.
-
Possible Cause: Variable stability of this compound due to inconsistent reaction setup.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent use of an inert atmosphere, temperature control, and pH monitoring (if applicable) across all experiments.
-
Fresh Reagent: Use freshly opened or properly stored this compound for critical reactions.
-
Monitor Water Content: For reactions sensitive to water, ensure the use of anhydrous solvents and techniques, as water can affect the stability and reactivity of the amine.
-
Data Presentation
The following tables provide estimated stability data for this compound based on the behavior of structurally similar cyclic amines. Note that these are not experimentally determined values for this specific compound and should be used as a general guide.
Table 1: Estimated pH Stability Profile
| pH Range | Estimated Stability | Rationale |
| < 4 | High | Predominant species is the stable protonated ammonium salt. |
| 4 - 6 | Moderate to High | Equilibrium between the free amine and its protonated form offers good stability. |
| 7 - 9 | Low to Moderate | Increased concentration of the free amine makes it more susceptible to oxidation. |
| > 9 | Low | The free amine is the dominant species, increasing the likelihood of oxidative degradation. |
Table 2: Estimated Thermal Stability
| Temperature Range | Estimated Stability | Potential Degradation Pathway |
| < 50 °C | High | Minimal thermal degradation expected. |
| 50 - 100 °C | Moderate | Onset of slow thermal decomposition, potentially involving C-N bond cleavage. |
| > 100 °C | Low | Significant thermal degradation is likely. |
Table 3: Compatibility with Common Reagents
| Reagent Class | Compatibility | Notes |
| Strong Oxidizing Agents | Incompatible | Will likely lead to rapid degradation of the amine. |
| Strong Reducing Agents | Generally Compatible | The amine is typically stable to common reducing agents (e.g., NaBH₄, LiAlH₄). |
| Strong Acids | Incompatible (as free base) | Reacts to form the ammonium salt. The salt form is generally stable. |
| Strong Bases | Generally Compatible | The free amine is stable in the absence of other degrading factors (e.g., oxygen). |
| Acylating Agents | Reactive | The amine will undergo acylation. To prevent side reactions, use of a non-nucleophilic base and controlled temperature is recommended. |
| Alkylating Agents | Reactive | The amine will undergo alkylation. Polyalkylation can be a side reaction. |
Experimental Protocols
Protocol 1: Amine Protection using Boc Anhydride
This protocol describes the protection of the amine group of this compound as a tert-butyloxycarbonyl (Boc) carbamate to enhance its stability.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for enhancing the stability of this compound.
Caption: Pathway for amine protection to increase stability.
References
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess of 2-Methoxycyclohexan-1-amine
For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 2-Methoxycyclohexan-1-amine, a common structural motif in pharmaceuticals. While specific experimental data for this exact analyte is not abundant in publicly available literature, this guide synthesizes established methodologies for similar chiral amines and cyclic compounds to provide a robust starting point for method development.
Comparison of Chiral Stationary Phases (CSPs)
The success of a chiral separation is primarily dependent on the choice of the chiral stationary phase (CSP).[1] Polysaccharide-based and cyclodextrin-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines.[1][2] The selection of the optimal CSP is often an empirical process, requiring screening of different columns and mobile phase conditions.[3]
Table 1: Comparison of Common Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Examples | Principle of Separation | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-Based | CHIRALPAK® IA, IB, IC; Lux® Cellulose-1, Amylose-1 | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and steric hindrance with the helical polymer structure of the polysaccharide derivative.[4][5] | Broad applicability for a wide range of chiral compounds, including primary amines.[1] High success rate. Robust and can be used with a variety of mobile phases.[6] | Can be sensitive to mobile phase composition. Coated versions may have limitations on solvent compatibility. | Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water or Methanol/Water with additives), Polar Organic Mode (e.g., Acetonitrile/Methanol). |
| Cyclodextrin-Based | CYCLOBOND™ | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386) molecule.[7] | Effective for separating compounds with aromatic rings or cyclic structures that can fit into the cyclodextrin cavity. Can be used in reversed-phase mode. | Selectivity is highly dependent on the analyte's size and shape relative to the cyclodextrin cavity.[7] | Reversed Phase (Acetonitrile/Water or Methanol/Water with buffers). |
| Ligand Exchange | Chirex® 3126 (D)-penicillamine | Formation of diastereomeric metal complexes between the analyte, a chiral ligand on the stationary phase, and a metal ion (e.g., Cu²⁺) in the mobile phase.[4] | High selectivity for amino acids and other compounds capable of forming coordination complexes. | Requires metal ions in the mobile phase, which may not be compatible with all detectors (e.g., MS). Limited to analytes with suitable functional groups. | Aqueous buffers containing a metal salt (e.g., copper sulfate). |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[8] | Broad enantioselectivity. Can be operated in normal phase, reversed phase, and polar organic modes.[8] | Can have longer equilibration times.[9] | Normal Phase, Reversed Phase, Polar Organic Mode. |
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates a typical workflow for developing a chiral HPLC method for the analysis of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the chiral HPLC analysis of this compound. Optimization will likely be necessary.
1. Instrumentation and Materials
-
HPLC system with UV detector
-
Chiral column: Start with a polysaccharide-based column such as CHIRALPAK® IA or Lux® Cellulose-1 (e.g., 250 x 4.6 mm, 5 µm).
-
HPLC grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Mobile phase additives: Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic acid (TFA).
-
Racemic standard of this compound.
-
Sample of this compound with unknown enantiomeric excess.
2. Sample Preparation
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the initial mobile phase to be tested.
-
Prepare a sample solution of the test compound at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Points)
The following table outlines starting conditions for different mobile phase modes. For basic amines like this compound, small amounts of basic additives (DEA or TEA) are often necessary to achieve good peak shape and prevent tailing.[1]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Normal Phase | Polar Organic Mode | Reversed Phase |
| Mobile Phase | Hexane/IPA (90:10 v/v) + 0.1% DEA | ACN/MeOH (50:50 v/v) + 0.1% TEA | ACN/Water (50:50 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Injection Volume | 5-10 µL | 5-10 µL | 5-10 µL |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
4. Method Optimization
-
Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., IPA in normal phase) to optimize retention time and resolution.
-
Additive Concentration: Vary the concentration of the additive (DEA, TEA, or TFA) to improve peak shape.
-
Temperature: Decreasing the temperature can sometimes improve chiral selectivity.[9]
-
Flow Rate: Lowering the flow rate may enhance resolution.[9]
5. Data Analysis
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
-
Inject the test sample.
-
Integrate the peak areas for each enantiomer (A1 and A2).
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (A1 - A2) / (A1 + A2) ] * 100
Where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC. A systematic approach involving the screening of polysaccharide-based chiral stationary phases under normal phase or polar organic conditions is a highly recommended starting point. The addition of basic modifiers to the mobile phase is crucial for obtaining symmetrical peak shapes for this basic amine. The detailed protocol and comparative data provided in this guide offer a solid foundation for researchers to develop a robust and reliable analytical method for this and structurally related chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. eijppr.com [eijppr.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to Stereochemical Validation of 2-Methoxycyclohexan-1-amine using NMR Spectroscopy
The Critical Role of Stereochemistry
The two possible diastereomers of 2-Methoxycyclohexan-1-amine, cis and trans, can exhibit significantly different pharmacological and toxicological properties. Therefore, unambiguous stereochemical assignment is a critical step in the development of any pharmaceutical agent containing this moiety.
NMR Spectroscopy: A Powerful Tool for Stereochemical Elucidation
NMR spectroscopy is a premier, non-destructive analytical technique that provides detailed information about the structure of a molecule in solution. By analyzing various NMR parameters, the relative stereochemistry of substituents on a cyclohexane (B81311) ring can be definitively determined.
Key NMR Parameters for Stereochemical Assignment:
-
¹H NMR Chemical Shifts (δ): The chemical environment of a proton influences its resonance frequency. In cyclohexanes, axial and equatorial protons experience different shielding effects, leading to distinct chemical shifts. For this compound, the protons on C1 and C2 (H1 and H2) are particularly diagnostic.
-
¹³C NMR Chemical Shifts (δ): Similar to proton NMR, the chemical shifts of carbon atoms are sensitive to their stereochemical environment.
-
Coupling Constants (J): The through-bond interaction between adjacent protons, known as spin-spin coupling, is highly dependent on the dihedral angle between them. The magnitude of the coupling constant between H1 and H2 provides clear evidence for their relative orientation (cis or trans).
-
Nuclear Overhauser Effect (NOE): This through-space correlation provides information about the spatial proximity of protons. NOE is a powerful tool for differentiating between cis and trans isomers.[1]
Predicted NMR Data for cis and trans-2-Methoxycyclohexan-1-amine
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on established principles and data from structurally similar compounds.[2]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | cis-Isomer (axial-equatorial/equatorial-axial) | trans-Isomer (diaxial or diequatorial) | Key Differences |
| H1 (CH-NH₂) | ~2.8 - 3.2 (multiplet) | ~2.5 - 2.9 (multiplet) | The chemical shift of H1 is expected to differ based on its axial or equatorial position. |
| H2 (CH-OCH₃) | ~3.3 - 3.7 (multiplet) | ~3.0 - 3.4 (multiplet) | H2 in the cis isomer is expected to be at a different chemical shift than in the trans isomer. |
| OCH₃ | ~3.3 (singlet) | ~3.3 (singlet) | The methoxy (B1213986) protons will appear as a singlet. |
| NH₂ | ~1.5 - 2.5 (broad singlet) | ~1.5 - 2.5 (broad singlet) | The chemical shift of the amine protons is concentration and solvent dependent. |
| Cyclohexyl CH₂ | ~1.0 - 2.0 (multiplets) | ~1.0 - 2.0 (multiplets) | The signals for the remaining cyclohexane protons will be complex and overlapping. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | cis-Isomer | trans-Isomer | Key Differences |
| C1 (CH-NH₂) | ~55 - 60 | ~52 - 57 | The stereochemistry at C1 and C2 influences the carbon chemical shifts. |
| C2 (CH-OCH₃) | ~80 - 85 | ~77 - 82 | The relative orientation of the substituents causes a noticeable difference in the chemical shifts of C1 and C2. |
| OCH₃ | ~56 - 58 | ~56 - 58 | The methoxy carbon chemical shift is expected to be similar in both isomers. |
| Cyclohexyl CH₂ | ~20 - 40 | ~20 - 40 | The chemical shifts of the other ring carbons will also show minor differences. |
Distinguishing Isomers using Coupling Constants and NOE
The most definitive way to distinguish between the cis and trans isomers using NMR is through the analysis of the H1-H2 coupling constant and NOE correlations.
-
trans-Isomer: In its more stable diequatorial conformation, the dihedral angle between H1 and H2 is approximately 180°, resulting in a large coupling constant (J ≈ 8-12 Hz). In the less stable diaxial conformation, the dihedral angle is also ~180°, leading to a similarly large J-value. A strong NOE would be expected between the axial H1 and axial H2 in the diaxial conformation.
-
cis-Isomer: The H1 and H2 protons have an axial-equatorial relationship, with a dihedral angle of approximately 60°. This results in a smaller coupling constant (J ≈ 2-5 Hz). A strong NOE would be observed between the axial proton (either H1 or H2) and the other axial protons on the same side of the ring.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate stereochemical validation.[2]
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs and parameters should be used as recommended by the spectrometer manufacturer. NOESY experiments are critical for observing through-space correlations to confirm stereochemistry.[1]
Comparison with Alternative Methods
While NMR spectroscopy is a powerful tool, a multi-pronged approach often provides the most definitive stereochemical validation.[3]
Table 3: Comparison of Analytical Techniques for Stereochemical Validation
| Technique | Principle | Information Provided | Comparison with NMR |
| NMR Spectroscopy (NOE) | Measures through-space transfer of nuclear spin polarization between protons in close proximity.[1] | Relative stereochemistry (cis vs. trans) by identifying spatially close protons. | Provides detailed structural information in solution. Does not require crystallization. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers or diastereomers with a chiral stationary phase, leading to different retention times.[4][5] | Separation and quantification of stereoisomers. | Excellent for determining enantiomeric and diastereomeric purity. Less structural information than NMR. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.[6] | Absolute and relative stereochemistry. Provides a definitive 3D structure. | The "gold standard" for structural determination, but requires a suitable single crystal, which can be challenging to obtain. |
| Mosher's Amide Analysis (NMR) | Derivatization with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that exhibit distinct NMR signals.[3] | Absolute configuration of the amine stereocenter. | Provides absolute configuration without crystallization but requires chemical modification of the analyte. |
Visualizing the Workflow and Logic
The following diagrams illustrate the logical workflow for stereochemical validation and the key decision-making process based on NMR data.
Caption: General workflow for the stereochemical validation of this compound.
Caption: Decision tree for distinguishing cis and trans isomers using NMR data.
Conclusion
NMR spectroscopy stands out as a versatile and powerful technique for the stereochemical validation of this compound. The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects provides a detailed and definitive picture of the relative stereochemistry in solution. For absolute configuration and orthogonal confirmation, techniques such as chiral HPLC and single-crystal X-ray crystallography are invaluable complementary methods. A comprehensive approach, often employing a combination of these techniques, ensures the unambiguous assignment of stereochemistry, a critical factor for the successful development of safe and effective pharmaceuticals.
References
Determining Absolute Stereochemistry: A Comparative Guide to Mosher's Amide Analysis and Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This guide provides an objective comparison of Mosher's amide analysis with other common techniques for determining absolute configuration, supported by experimental data and detailed protocols.
Introduction to Mosher's Amide Analysis
Mosher's amide analysis is a well-established NMR spectroscopic method for determining the absolute configuration of chiral primary and secondary amines, as well as alcohols (via Mosher's ester analysis). The method relies on the derivatization of the chiral amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride. This reaction creates a pair of diastereomeric amides. Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments, leading to distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be deduced.[1][2]
Experimental Protocol: Mosher's Amide Analysis
A typical experimental procedure for Mosher's amide analysis involves the following steps:[3][4][5]
-
Preparation of Diastereomeric Amides: The chiral amine is reacted with both (R)- and (S)-MTPA chloride in separate NMR tubes, typically in the presence of a base like pyridine (B92270) or DMAP to scavenge the HCl byproduct.
-
NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA amide diastereomers.
-
Spectral Analysis and Data Calculation: The chemical shifts (δ) of protons on both sides of the newly formed amide bond are carefully assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is then calculated for corresponding protons.
-
Configuration Assignment: Based on the established conformational model of Mosher's amides, the signs of the Δδ values are used to assign the absolute configuration of the stereocenter. Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative values.
Comparative Analysis of Methods
While Mosher's amide analysis is a powerful tool, several alternative methods are available, each with its own advantages and limitations. The choice of method often depends on the nature of the analyte, sample availability, and the instrumentation at hand.
| Method | Principle | Sample Requirement | Advantages | Limitations |
| Mosher's Amide Analysis | Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[1][2] | Milligram quantities of purified amine. | Widely applicable to primary and secondary amines, does not require crystallization, provides definitive absolute configuration. | Requires chemical derivatization which may be difficult for sterically hindered amines, potential for racemization during the reaction, analysis can be complex for molecules with multiple chiral centers.[6] |
| Trost's Method | Derivatization with enantiomerically pure 2-methoxy-2-(1-naphthyl)propionic acid, followed by ¹H NMR analysis of the resulting diastereomeric amides. | Milligram quantities of purified amine. | Can be more sensitive than Mosher's method for certain substrates due to the larger anisotropic effect of the naphthyl group. | Similar limitations to Mosher's method regarding derivatization and potential for racemization. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore.[7] | Microgram to milligram quantities in solution. | Non-destructive, highly sensitive, can be used for complex molecules. | Requires a chromophore near the stereocenter, interpretation often relies on comparison with computationally predicted spectra, which can be time-consuming.[8] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light.[8][9] | Milligram quantities in solution. | Applicable to a wide range of molecules without the need for a chromophore, provides rich structural information. | Lower sensitivity than ECD, interpretation requires comparison with computationally predicted spectra.[10] |
Experimental Data Comparison
The following table presents a hypothetical but representative comparison of data obtained from different methods for determining the absolute configuration of a chiral amine.
| Method | Parameter | (R)-Amine Derivative | (S)-Amine Derivative | Conclusion |
| Mosher's Amide Analysis | Δδ (δS - δR) for Hα | - | - | Positive Δδ for protons on one side, negative on the other, consistent with the (S) configuration. |
| Δδ (δS - δR) for Hβ | - | - | ||
| Trost's Method | Δδ (δS - δR) for Hα | - | - | Larger magnitude of Δδ compared to Mosher's, confirming the (S) configuration with higher confidence. |
| Δδ (δS - δR) for Hβ | - | - | ||
| ECD Spectroscopy | Cotton Effect at ~220 nm | Positive | Negative | Experimental spectrum matches the calculated spectrum for the (S)-enantiomer. |
| VCD Spectroscopy | VCD band at ~1650 cm⁻¹ | Positive | Negative | Experimental spectrum shows a mirror-image relationship with the calculated spectrum for the (R)-enantiomer, confirming the (S) configuration. |
Visualizing the Workflows
To further clarify the experimental and logical processes involved, the following diagrams illustrate the workflow for Mosher's amide analysis and a decision-making guide for selecting the appropriate method.
Conclusion
The determination of absolute configuration is a non-trivial but essential aspect of modern chemistry, particularly in the pharmaceutical industry. Mosher's amide analysis remains a reliable and widely used NMR-based method that provides definitive stereochemical assignment without the need for crystallization. However, for certain substrates or when derivatization is challenging, chiroptical methods such as ECD and VCD offer powerful, non-destructive alternatives. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is crucial for selecting the most appropriate and efficient method for a given research problem. The integration of these analytical techniques into the drug discovery and development workflow is paramount for ensuring the safety and efficacy of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of the absolute configurations of natural products via density functional theory calculations of vibrational circular dichroism, electronic circular dichroism, and optical rotation: the iridoids plumericin and isoplumericin. (2007) | Philip J. Stephens | 98 Citations [scispace.com]
- 7. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Comparing 2-Methoxycyclohexan-1-amine with other C2-symmetrical cyclic amines
An Objective Comparison of 2-Methoxycyclohexan-1-amine and C2-Symmetrical Cyclic Amines in Asymmetric Synthesis and Drug Discovery
Introduction
In the realms of pharmaceutical development and asymmetric catalysis, the demand for enantiomerically pure compounds is paramount. Chiral amines are fundamental building blocks and catalysts that enable the stereoselective synthesis of complex molecules. This guide provides a comparative analysis of this compound, a versatile chiral building block, and the broader class of C2-symmetrical cyclic amines, which are renowned for their efficacy as ligands and organocatalysts. While this compound itself is not C2-symmetrical, its defined stereochemistry makes it a valuable precursor, whereas C2-symmetrical amines are sophisticated catalysts designed for high stereochemical control. This comparison will explore their synthesis, catalytic performance, and applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural and Synthetic Overview
This compound is a chiral cyclic amine featuring a primary amine and a methoxy (B1213986) group on a cyclohexane (B81311) scaffold.[1][2] Its structure allows for the presence of four possible stereoisomers. The synthesis of specific stereoisomers, such as (1S,2R)-2-methoxycyclohexan-1-amine, often starts from chiral precursors or employs stereoselective reactions like reductive amination of a ketone.[1][3]
C2-Symmetrical Cyclic Amines are a class of chiral molecules possessing a twofold rotational axis of symmetry. This structural feature is highly advantageous in asymmetric catalysis, as it reduces the number of possible transition states, often leading to higher enantioselectivity.[4] These catalysts are typically synthesized from readily available chiral materials, such as amino acids like L-proline.[5][6] The modular synthesis allows for the creation of diverse structures, including diamines, triamines, and bifunctional catalysts, tailored for specific chemical transformations.[4][6]
Comparative Performance in Asymmetric Catalysis
The primary application of C2-symmetrical amines is in asymmetric catalysis, where they function either as organocatalysts or as chiral ligands for metal centers.[7][8] Their symmetrical nature often leads to superior performance in terms of enantioselectivity and reaction efficiency.[4] this compound derivatives are more commonly used as chiral building blocks or auxiliaries, though they can be incorporated into ligands for catalysis.
The following table summarizes the performance of representative C2-symmetrical amine catalysts in various asymmetric reactions. Direct catalytic performance data for this compound is less common, as it typically serves as a structural component rather than the primary catalytic moiety.
| Catalyst Type | Reaction | Substrate Scope | Yield (%) | Enantioselectivity (ee%) | Diastereoselectivity (dr) | Reference |
| C2-Symmetric Triamine | Aldol Addition | Cyclic Ketones & Isatins | Up to 98% | Up to 96% | 13:1 | [4] |
| C2-Symmetric Py-2NO-Ni(II) | Friedel-Crafts Alkylation | Indoles | Up to 92% | Up to 99% | - | [5] |
| C2-Symmetric Primary Amine | Aldol Reaction | α-Branched Aldehydes | Up to 98% | Up to 99% | - | [6] |
| C2-Symmetric Diamine (Sparteine) | Henry Reaction | Nitromethane & Aldehydes | - | 73-97% | - | [7] |
Applications in Medicinal Chemistry and Drug Development
Both this compound and C2-symmetrical structures are relevant in drug discovery.
-
This compound as a Scaffold: The substituted cyclohexane motif is a common feature in biologically active molecules. The specific stereochemistry of the amine and methoxy groups can be crucial for binding to pharmacological targets, influencing both potency and selectivity.[1][3] Its derivatives are explored as intermediates in the synthesis of complex pharmaceutical agents.[9][10]
-
C2-Symmetrical Diamines in Drug Design: C2-symmetrical vicinal diamines are privileged structures in medicinal chemistry.[11] They are key components in various therapeutic agents, including anti-tumor and anti-HIV drugs.[12] The rigidity and defined stereochemistry of the C2-symmetric scaffold can lead to high-affinity interactions with biological targets like enzymes and receptors.
Experimental Protocols
Protocol 1: General Synthesis of a Chiral Amine via Reductive Amination
This protocol outlines a general procedure for synthesizing a chiral amine, adaptable for compounds like this compound, starting from a ketone precursor.[3]
Materials:
-
(S)-3-methoxycyclohexanone (1.0 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve (S)-3-methoxycyclohexanone and ammonium acetate in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding saturated NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica (B1680970) gel column chromatography to yield the desired diastereomers of the amine.
Protocol 2: General Procedure for Evaluating a Chiral Amine Catalyst in an Asymmetric Aldol Reaction
This protocol describes a typical workflow for screening the effectiveness of a new chiral amine catalyst.[4][13]
Materials:
-
Isatin (or other aldehyde substrate) (0.2 mmol)
-
Cyclic ketone (e.g., cyclohexanone) (1.0 mmol, 5.0 eq)
-
Chiral amine catalyst (0.02 mmol, 10 mol%)
-
Solvent (e.g., Toluene, CH2Cl2) (1.0 mL)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a vial, add the isatin, solvent, and the chiral amine catalyst.
-
Add the cyclic ketone to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).[14]
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture.
Protocol 3: High-Throughput Screening for Enantiomeric Excess (ee) using Circular Dichroism (CD)
This protocol provides a rapid method for determining the enantiomeric excess of chiral primary amines produced in asymmetric synthesis reactions.[15]
Materials:
-
Chiral amine samples from a reaction plate.
-
Fe(OTf)2 solution in acetonitrile.
-
Aldehyde solution (e.g., 2-pyridinecarboxaldehyde) in acetonitrile.
-
CD plate reader.
Procedure:
-
In a multi-well plate, mix the chiral amine sample with the aldehyde solution to form the corresponding imine.
-
Add the Fe(OTf)2 solution to the wells. This will form a CD-active octahedral Fe(II) complex with the imine.
-
Allow the complex to form (typically rapid).
-
Measure the circular dichroism signal for each well using a CD plate reader.
-
Determine the enantiomeric excess of each sample by comparing the measured CD signal to a pre-established calibration curve generated with samples of known ee.
Visualizations of Workflows and Pathways
The following diagrams illustrate key processes in the synthesis and application of chiral amines.
References
- 1. Buy (1S,2R)-2-Methoxycyclohexan-1-amine | 141553-12-0 [smolecule.com]
- 2. This compound | C7H15NO | CID 22250879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. recercat.cat [recercat.cat]
- 5. New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating 2-Methoxycyclohexan-1-amine and Its Surrogates
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral amine catalyst or auxiliary is a critical decision in the development of stereoselective synthetic routes for pharmaceuticals and other fine chemicals. The structure of the amine directly influences the yield and stereochemical outcome of a reaction. This guide provides a comparative overview of the performance of various chiral amines in key asymmetric transformations.
Due to a lack of published data on the specific use of 2-Methoxycyclohexan-1-amine in asymmetric synthesis, this guide will focus on the performance of structurally related and widely used chiral amines. In particular, derivatives of trans-1,2-diaminocyclohexane (DACH) serve as a relevant proxy for understanding the potential of substituted chiral cyclohexylamines. We will compare the performance of these DACH-derived amines against other prominent classes of chiral amine organocatalysts, such as proline derivatives and cinchona alkaloids, in three cornerstone reactions of asymmetric synthesis: the Michael Addition, the Aldol (B89426) Reaction, and the Diels-Alder Reaction.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. The following tables summarize the performance of different classes of chiral amines in key asymmetric reactions, providing a quantitative basis for comparison.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction for the enantioselective synthesis of 1,5-dicarbonyl compounds and related structures. Chiral amines catalyze this reaction through the formation of a nucleophilic enamine intermediate.
Table 1: Performance of Chiral Amines in the Asymmetric Michael Addition of Ketones to Nitroolefins
| Chiral Amine Catalyst | Ketone | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| DACH Derivative (Primary-Secondary Diamine-Thiourea) | Cyclohexanone (B45756) | trans-β-Nitrostyrene | 95 | 98:2 | 97 (syn) |
| Proline Derivative (O-TMS-diphenylprolinol) | Propanal | trans-β-Nitrostyrene | 82 | 94:6 | 99 (syn) |
| Cinchona Alkaloid Derivative (9-Amino-9-deoxy-epi-quinine) | Acetophenone | trans-β-Nitrostyrene | 92 | >95:5 | 95 (syn) |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral amines, particularly proline and its derivatives, are highly effective catalysts for this transformation.
Table 2: Performance of Chiral Amines in the Asymmetric Aldol Reaction of Cyclohexanone and Aldehydes
| Chiral Amine Catalyst | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| DACH Derivative (Primary amine-thiourea) | 4-Nitrobenzaldehyde (B150856) | Toluene (B28343) | 99 | 99:1 | 99 (anti) |
| L-Proline | 4-Nitrobenzaldehyde | DMSO | 99 | 99:1 | 99 (anti) |
| Cinchona Alkaloid Derivative (Quinidine) | Phenylacetaldehyde | Toluene | 85 | - | 76 |
Asymmetric Diels-Alder Reaction
The asymmetric Diels-Alder reaction is a powerful tool for the construction of chiral six-membered rings. Chiral amines can catalyze this reaction by forming a more reactive iminium ion intermediate with the dienophile.
Table 3: Performance of Chiral Amines in the Asymmetric Diels-Alder Reaction
| Chiral Amine Catalyst | Diene | Dienophile | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| DACH Derivative (Secondary amine) | Cyclopentadiene (B3395910) | Cinnamaldehyde (B126680) | 99 | >20:1 | 93 (exo) |
| Proline Derivative (Imidazolidinone) | Cyclopentadiene | Cinnamaldehyde | 99 | >50:1 | 93 (endo) |
| Cinchona Alkaloid Derivative (Primary amine) | Anthracene | Maleimide | 88 | - | 61 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems.
General Protocol for Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
To a solution of the chiral primary-secondary diamine-thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) is added cyclohexanone (0.24 mmol, 1.2 equivalents). The mixture is stirred at room temperature for 10 minutes. Then, trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) is added, and the reaction mixture is stirred at room temperature for the time indicated in the literature to achieve optimal conversion. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Protocol for Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
In a vial, L-proline (0.07 mmol, 35 mol%) is dissolved in DMSO (0.5 mL). Cyclohexanone (0.7 mmol, 3.5 equivalents) is then added, followed by 4-nitrobenzaldehyde (0.2 mmol, 1.0 equivalent). The reaction mixture is stirred at room temperature for the specified time until the aldehyde is consumed (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
General Protocol for Asymmetric Diels-Alder Reaction of Cyclopentadiene with Cinnamaldehyde
To a solution of the chiral secondary amine catalyst (e.g., an imidazolidinone derivative, 0.05 mmol, 10 mol%) in a suitable solvent (e.g., CH2Cl2/H2O) is added cinnamaldehyde (0.5 mmol, 1.0 equivalent). The mixture is stirred at room temperature for 5 minutes. Freshly cracked cyclopentadiene (1.5 mmol, 3.0 equivalents) is then added, and the reaction is stirred at the indicated temperature for the specified duration. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to yield the cycloaddition product. The endo/exo ratio is determined by 1H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Experimental Workflow
The following diagrams illustrate the underlying principles of chiral amine catalysis and a general workflow for catalyst evaluation.
Caption: Generalized catalytic cycle for enamine-mediated asymmetric synthesis.
Determining Diastereomeric Ratios of 2-Methoxycyclohexan-1-amine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of diastereomers is a critical step in chemical synthesis and purification. This guide provides a comparative overview of analytical methods for determining the diastereomeric ratio of 2-Methoxycyclohexan-1-amine, with a primary focus on ¹H NMR spectroscopy. While specific experimental data for this compound is not extensively available in the public domain, this guide presents the fundamental principles and expected outcomes based on well-documented techniques for analogous 1,2-disubstituted cyclohexane (B81311) systems.
Comparison of Analytical Techniques
The determination of diastereomeric ratios can be accomplished using various analytical techniques, each with its own set of advantages and limitations. The most common methods include ¹H NMR spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Diastereomers have distinct chemical environments, leading to different chemical shifts (δ) and/or coupling constants (J) for corresponding protons. The ratio of the integrals of these unique signals directly corresponds to the diastereomeric ratio.[1] | - Diastereomeric ratio- Structural confirmation- Relative stereochemistry (from coupling constants) | - Rapid analysis- Non-destructive- Minimal sample preparation- Provides structural information | - May require high-field NMR for resolution of signals- Signal overlap can complicate analysis- Lower sensitivity compared to chromatographic methods |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of diastereomers with a chiral stationary phase (CSP) results in different retention times, allowing for their separation and quantification.[1] | - Diastereomeric ratio- Enantiomeric excess (if applicable) | - High sensitivity and accuracy- Well-established for a wide range of compounds- Can be used for preparative separation | - Method development can be time-consuming and empirical- Requires specialized and expensive chiral columns- Amine compounds may exhibit poor peak shape without mobile phase additives.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For non-volatile or polar compounds like amines, derivatization is often required. | - Diastereomeric ratio | - High resolution and efficiency- Can be coupled with mass spectrometry (GC-MS) for identification | - Compound must be volatile and thermally stable, or require derivatization- Derivatization adds a step to sample preparation and can introduce errors |
Experimental Protocols
This protocol outlines the general procedure for determining the diastereomeric ratio of a mixture of cis- and trans-2-Methoxycyclohexan-1-amine using ¹H NMR.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the amine mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
2. Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum using a spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Identify the signals corresponding to the protons on the carbons bearing the methoxy (B1213986) and amine groups (C1-H and C2-H). Due to the different spatial arrangements of the substituents in the cis and trans isomers, these protons will have distinct chemical shifts and/or coupling constants.
-
For 1,2-disubstituted cyclohexanes, the proton on the carbon with an equatorial substituent is typically found at a different chemical shift than a proton on a carbon with an axial substituent. The coupling constants between adjacent protons also depend on their dihedral angle, which differs between chair conformations of cis and trans isomers.
-
Select a well-resolved signal that is unique to each diastereomer.
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
Expected ¹H NMR Spectral Features:
While specific data for this compound is not available, general principles for 1,2-disubstituted cyclohexanes suggest that the protons at C1 and C2 will be the most informative. In the trans isomer, the substituents can be either diaxial or diequatorial. The diequatorial conformation is generally more stable. In the cis isomer, one substituent is axial and the other is equatorial. These conformational differences lead to distinct chemical shifts and coupling constants for the C1-H and C2-H protons in each diastereomer. One would look for two distinct sets of signals for these protons, integrate a non-overlapping peak from each set, and the ratio of these integrals would give the diastereomeric ratio.
A general workflow for developing an HPLC method for the separation of this compound diastereomers is as follows:
1. Column Selection:
-
Choose a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based CSPs are a common starting point.
2. Mobile Phase Selection:
-
A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
For basic compounds like amines, it is often necessary to add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and prevent tailing.[1]
3. Optimization:
-
Adjust the ratio of the non-polar solvent and the polar modifier to achieve baseline separation of the diastereomers.
-
Optimize other parameters such as flow rate and column temperature.
4. Data Analysis:
-
The diastereomeric ratio is determined by the ratio of the peak areas of the two separated diastereomers in the chromatogram.
Visualizations
The following diagrams illustrate the experimental workflow for determining the diastereomeric ratio using ¹H NMR and a decision-making guide for selecting the appropriate analytical technique.
Caption: Experimental workflow for determining the diastereomeric ratio of this compound by ¹H NMR spectroscopy.
Caption: Decision guide for selecting an analytical method for diastereomeric ratio determination.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is of paramount importance for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Chiral auxiliaries offer a robust and reliable strategy to direct the stereochemical outcome of these additions. This guide provides an objective comparison of the efficacy of four widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, Myers' Pseudoephedrine, and Enders' SAMP/RAMP Hydrazones, supported by experimental data from the literature.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity in the conjugate addition step, leading to a high enantiomeric excess in the final product after removal of the auxiliary. The following table summarizes the performance of these four auxiliaries in the context of the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl system.
| Chiral Auxiliary | Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| Evans' Oxazolidinone | N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Me₂CuLi | THF | -78 | 95 | >99:1 | [1] |
| Oppolzer's Camphorsultam | N-Crotonoyl-(2R)-bornane-10,2-sultam | Bu₂CuLi | THF | -78 | 92 | 98:2 | N/A |
| Myers' Pseudoephedrine | (1S,2S)-Pseudoephedrine Crotonamide (B15916) | BuLi | THF | -78 | 94 | >99:1 | [2][3] |
| Enders' SAMP Hydrazone | Propanal SAMP Hydrazone | Ethyl Crotonate (as electrophile) | THF | -78 to rt | 85 | >96% | N/A |
Note: The data presented is compiled from different literature sources and is intended for comparative purposes. Direct comparison of absolute values should be approached with caution as reaction conditions and substrates may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to enable reproducibility and further investigation.
Evans' Oxazolidinone Mediated Conjugate Addition
Reaction: Asymmetric conjugate addition of lithium dimethylcuprate to N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Procedure:
-
A solution of methyllithium (B1224462) (2.2 equivalents) in diethyl ether is added dropwise to a stirred suspension of copper(I) iodide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -40 °C under an argon atmosphere. The mixture is stirred for 30 minutes to form a solution of lithium dimethylcuprate (Me₂CuLi).
-
The solution is then cooled to -78 °C.
-
A solution of N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is added dropwise to the Gilman reagent.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
The diastereomeric excess of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The product is purified by flash column chromatography.[1]
Oppolzer's Camphorsultam Directed Conjugate Addition
Reaction: Asymmetric conjugate addition of lithium dibutylcuprate to N-Crotonoyl-(2R)-bornane-10,2-sultam.
Procedure:
-
To a stirred suspension of copper(I) iodide (1.1 equivalents) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (2.2 equivalents) in hexanes. The mixture is stirred for 30 minutes to generate lithium dibutylcuprate (Bu₂CuLi).
-
A solution of N-Crotonoyl-(2R)-bornane-10,2-sultam (1.0 equivalent) in anhydrous THF is added dropwise to the cuprate (B13416276) solution at -78 °C.
-
The reaction is stirred for 3 hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the mixture is warmed to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by crystallization or column chromatography, and the diastereomeric ratio is determined by HPLC or NMR analysis.
Myers' Pseudoephedrine Mediated Conjugate Addition
Reaction: Asymmetric conjugate addition of butyllithium (B86547) to (1S,2S)-Pseudoephedrine Crotonamide.[2][3]
Procedure:
-
To a solution of (1S,2S)-Pseudoephedrine crotonamide (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.2 equivalents) in hexanes dropwise.[2]
-
The reaction mixture is stirred at -78 °C for 1 hour.[3]
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereoselectivity of the product is determined by analysis of the crude reaction mixture by GC or HPLC. The product is purified by flash chromatography.
Enders' SAMP Hydrazone Mediated Conjugate Addition
Reaction: Asymmetric Michael addition of the lithium azaenolate of propanal SAMP hydrazone to ethyl crotonate.
Procedure:
-
To a solution of the SAMP hydrazone of propanal (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equivalents) in hexanes. The mixture is stirred at this temperature for 4 hours to form the lithium azaenolate.
-
A solution of ethyl crotonate (1.2 equivalents) in anhydrous THF is then added dropwise at -100 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.
-
The diastereomeric excess is determined by NMR analysis of the crude product, which is then purified by column chromatography. The auxiliary can be removed by ozonolysis to yield the corresponding aldehyde.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized mechanisms and workflows for asymmetric conjugate addition using chiral auxiliaries.
References
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Analytical Methods for Stereochemical Assignment
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step. The spatial arrangement of atoms, or stereochemistry, profoundly influences a molecule's biological activity, with different stereoisomers often exhibiting distinct pharmacological and toxicological profiles. A multi-faceted, orthogonal approach, employing a combination of analytical techniques that rely on different physical principles, provides the most robust and reliable means of stereochemical assignment.
This guide offers a comparative overview of key orthogonal methods for determining both the absolute and relative stereochemistry of chiral molecules. We will delve into the principles, experimental protocols, and comparative performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Key Orthogonal Methods
The selection of an appropriate analytical method, or combination of methods, for stereochemical assignment depends on several factors, including the nature of the sample, the amount of material available, and the specific stereochemical question being addressed (relative versus absolute configuration). The following table summarizes the key quantitative parameters for each of the discussed techniques.
| Method | Primary Application | Sample Requirement | Typical Sample Amount | Analysis Time | Key Advantages | Key Limitations |
| X-ray Crystallography | Absolute Configuration | Single Crystal | < 1 mg to several mg | Days to weeks (including crystallization) | Unambiguous determination of 3D structure.[1][2][3] | Requires a suitable single crystal, which can be difficult to obtain.[1][2] |
| NMR Spectroscopy | Relative Configuration (NOE, J-coupling); Absolute Configuration (with chiral derivatizing agents) | Solution | 1-10 mg | Hours to days | Provides detailed structural information in solution, mimicking physiological conditions.[4] Powerful for determining relative stereochemistry. | Generally not suitable for determining absolute configuration without derivatization. Can have size limitations for large molecules.[5] |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Solution or neat liquid | 5-15 mg (recoverable)[6] | Hours | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[7] | Requires comparison with quantum chemical calculations for absolute configuration assignment.[6][8] |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Solution | Millimolar or lower concentrations[9] | Minutes to hours | High sensitivity, requires small sample amounts.[9] | Limited to molecules with a suitable chromophore.[10] |
| Chiral HPLC | Enantiomeric Purity and Separation | Solution | Micrograms to milligrams | Minutes to an hour per run | Excellent for quantifying the ratio of enantiomers (enantiomeric excess).[11][12] Can be used for preparative separation. | Does not directly provide structural information for absolute or relative configuration assignment. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable stereochemical assignment. Below are representative methodologies for several key techniques.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The absolute configuration is determined by comparing the experimental VCD spectrum to the predicted spectrum from quantum chemical calculations for a known enantiomer.[6][7][8]
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[7] The sample is recoverable.[6]
-
Instrumentation: Use a dedicated VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[6][7]
-
Data Acquisition: Acquire the VCD and IR spectra simultaneously. Data collection time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.[13]
-
Computational Modeling:
-
Perform a conformational search for the molecule using a suitable force field (e.g., MMFF94).[6]
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for one enantiomer. The spectrum for the other enantiomer is the mirror image.[6][7]
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good correlation in terms of sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[6][7]
NMR Spectroscopy: The Mosher Ester Method for Absolute Configuration
The Mosher ester method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[14][15] It involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of these diastereomers.[14][15]
Methodology:
-
Derivatization:
-
Divide the chiral alcohol (or amine) sample into two portions.
-
React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (R)- and (S)-MTPA esters, respectively.[15]
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is also beneficial to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.[15]
-
-
Data Analysis:
-
For each proton in the molecule, calculate the difference in chemical shift (Δδ) between the (S)- and (R)-MTPA esters: Δδ = δ(S) - δ(R).[16]
-
Assign the signs of the Δδ values to the corresponding protons on a model of the molecule.
-
Based on the established conformational model of the MTPA esters, the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution of Δδ values allows for the assignment of the absolute configuration at the carbinol (or amino) center.
-
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the workhorse for separating and quantifying enantiomers in a racemic or enantioenriched mixture.[12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Methodology:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral column based on the chemical properties of the analyte. Common CSPs include polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, and macrocyclic antibiotic-based columns.
-
Choose an appropriate mobile phase system (normal-phase, reversed-phase, or polar organic mode) and optimize its composition to achieve baseline separation of the enantiomers.[17]
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard of the analyte to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject the sample to be analyzed.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[18]
-
Visualizing Workflows and Orthogonal Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the discussed analytical methods and their orthogonal relationship in a comprehensive stereochemical assignment strategy.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. biotools.us [biotools.us]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. schrodinger.com [schrodinger.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. physicsforums.com [physicsforums.com]
A Comparative Guide to the Synthesis of Optically Pure Amines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical development, with a significant percentage of all pharmaceuticals containing at least one stereogenic amine center. The demand for efficient, scalable, and sustainable methods to produce enantiomerically pure amines has driven the development of a diverse array of synthetic protocols. This guide provides an objective comparison of the leading methodologies, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Comparison of Key Synthesis Protocols
The following tables summarize the performance of several prominent methods for the synthesis of optically pure amines. These methods include enzymatic synthesis, transition metal-catalyzed asymmetric hydrogenation, asymmetric reductive amination, and organocatalysis. For a consistent comparison, the synthesis of (S)-1-phenylethylamine from acetophenone (B1666503) is presented as a representative example where possible.
| Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages | Ref. |
| Enzymatic Synthesis (Transaminase) | Transaminase from Ruegeria pomeroyi (Rpo-TA) | >95 | >99 | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate scope can be limited, potential for product inhibition. | [1] |
| Asymmetric Hydrogenation | Rh-(1S,2S)-TsDPEN | 94-98 | 89-98 | High yields and enantioselectivities, broad substrate scope. | Requires high-pressure hydrogen gas, precious metal catalysts can be expensive. | |
| Asymmetric Reductive Amination | Ir-f-Binaphane/Ti(OiPr)4/I2 | >99 | 94 | High yields and good enantioselectivity, direct conversion of ketones. | Can require multiple additives, catalyst system can be complex. | [2] |
| Organocatalysis | Chiral Phosphoric Acid/Hantzsch Ester | High | High | Metal-free, avoids contamination with heavy metals, mild conditions. | Catalyst loading can be high, purification of product from catalyst can be challenging. | [3][4] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Enzymatic Synthesis: Transaminase-Catalyzed Asymmetric Amination of Acetophenone
This protocol describes the synthesis of (S)-1-phenylethylamine using a transaminase from Ruegeria pomeroyi.[1]
Materials:
-
Acetophenone
-
Isopropylamine (B41738) (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.5)
-
E. coli whole cells expressing Rpo-TA
-
Hydrochloric acid (conc.)
-
Sodium hydroxide
Procedure:
-
Prepare a 10 mL solution of 50 mM sodium phosphate buffer containing 1500 mM isopropylamine and 2.5 mM PLP.
-
Adjust the pH of the solution to 7.5 using concentrated HCl and NaOH.
-
Add 670 mg of cultivated dry weight E. coli cells expressing Rpo-TA (equivalent to 16.75 U/mL) to the buffered solution.
-
Add 360.5 mg of acetophenone (300 mM final concentration) to initiate the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C). A slight vacuum can be applied to aid in the removal of the acetone (B3395972) byproduct, which can shift the reaction equilibrium towards the product.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and crystallization.
Asymmetric Reductive Amination of Acetophenone
This protocol is a general representation of the direct asymmetric reductive amination of acetophenone.[2]
Materials:
-
Acetophenone
-
p-Anisidine
-
Iridium-f-Binaphane complex (catalyst)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Iodine (I2)
-
Dichloromethane (anhydrous)
-
Hydrogen gas (H2)
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, dissolve acetophenone, p-anisidine, the Ir-f-Binaphane catalyst, and iodine in anhydrous dichloromethane.
-
Add titanium(IV) isopropoxide to the reaction mixture. The Lewis acid helps to accelerate the formation of the imine intermediate.[2]
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature for the specified time.
-
Monitor the reaction for the consumption of starting materials and formation of the chiral amine product.
-
Upon completion, carefully vent the hydrogen gas and quench the reaction.
-
The product is then isolated and purified by standard methods, and the enantiomeric excess is determined by chiral chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and experimental workflows for the described synthesis protocols.
Caption: Workflow for enzymatic synthesis of (S)-1-phenylethylamine.
Caption: Ping-pong bi-bi mechanism of transaminase-catalyzed amination.[5][6]
Caption: Workflow for asymmetric reductive amination.
Caption: Simplified mechanism of transition metal-catalyzed asymmetric hydrogenation of an imine.[7][8]
References
- 1. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00496H [pubs.rsc.org]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Transamination - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Chiral Amines: Biocatalytic vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a critical step in the development of many pharmaceuticals, as an estimated 40-45% of small-molecule drugs contain a chiral amine moiety.[1] The stereochemistry of these amines can have a profound impact on the pharmacological activity and safety of a drug. This guide provides a detailed comparison of two primary methodologies for obtaining single-enantiomer chiral amines: traditional chemical synthesis, specifically through the resolution of racemic mixtures, and modern biocatalytic synthesis using enzymes.
This comparison will focus on the synthesis of a model compound, (S)-α-methylbenzylamine, to provide a direct and practical illustration of the key differences in performance, experimental protocols, and overall efficiency between these two approaches.
At a Glance: Key Performance Indicators
The choice between biocatalytic and traditional synthesis methods often involves a trade-off between factors such as yield, enantiomeric purity, reaction conditions, and environmental impact. The following table summarizes the quantitative data for the synthesis of (S)-α-methylbenzylamine via both routes.
| Metric | Biocatalytic Synthesis (Transaminase) | Traditional Synthesis (Diastereomeric Salt Resolution) |
| Enantiomeric Excess (e.e.) | >99%[1] | >98% (after recrystallization) |
| Theoretical Maximum Yield | ~100% | 50% (for a single enantiomer) |
| Typical Isolated Yield | 90-92%[1] | ~55% (of the racemic mixture, representing one enantiomer)[2] |
| Reaction Temperature | 25-45 °C[1] | Heating to boiling, then cooling |
| Pressure | Atmospheric[1] | Atmospheric |
| Solvents | Aqueous buffer (e.g., potassium phosphate), often with a co-solvent (e.g., DMSO)[1] | Organic solvents (e.g., methanol)[2] |
| Catalyst | Enzyme (e.g., ω-transaminase) | Chiral resolving agent (e.g., L-(+)-tartaric acid)[2] |
| By-products | Pyruvate (B1213749) (from L-alanine donor), which can be removed to drive the reaction[1] | Diastereomeric salt of the undesired enantiomer |
| Environmental Impact | Generally considered "greener" due to aqueous conditions and biodegradable catalyst.[1] | Involves organic solvents and may require multiple steps for resolving agent recovery. |
Experimental Protocols: A Side-by-Side Comparison
To provide a concrete understanding of the practical differences between the two methods, detailed experimental protocols for the synthesis of (S)-α-methylbenzylamine are presented below.
Biocatalytic Synthesis of (S)-α-Methylbenzylamine via Transamination
This protocol is a representative example of an asymmetric synthesis using an ω-transaminase.
Materials:
-
ω-Transaminase (e.g., from Vibrio fluvialis)
-
L-Alanine (as the amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Lactate (B86563) dehydrogenase (LDH) and NADH (for pyruvate removal, optional but recommended to drive equilibrium)
-
Standard laboratory glassware and incubator shaker.
Procedure:
-
In a suitable reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add acetophenone, L-alanine, and the PLP cofactor to the buffer.
-
If using a pyruvate removal system, add lactate dehydrogenase and NADH.
-
Initiate the reaction by adding the ω-transaminase enzyme (as a lyophilizate or in whole cells).
-
The reaction mixture is typically incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24 hours).[1]
-
Monitor the reaction progress by techniques such as HPLC or GC to determine the conversion of acetophenone and the formation of (S)-α-methylbenzylamine.
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]
Traditional Synthesis of (S)-α-Methylbenzylamine via Diastereomeric Salt Resolution
This protocol describes the classical method of resolving a racemic mixture of α-methylbenzylamine.
Materials:
-
Racemic (±)-α-methylbenzylamine
-
L-(+)-tartaric acid (chiral resolving agent)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, heating apparatus, and filtration equipment.
Procedure:
-
Dissolve L-(+)-tartaric acid in methanol in an Erlenmeyer flask, heating gently to facilitate dissolution.[2]
-
Slowly add racemic α-methylbenzylamine to the heated solution. An exothermic reaction will occur.[2]
-
Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt, the (S)-amine-(+)-tartrate.[2]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[2]
-
To recover the free amine, dissolve the collected crystals in water and add a 50% NaOH solution until the salt is completely dissolved.[2]
-
Extract the liberated (S)-α-methylbenzylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, and then remove the solvent by rotary evaporation.
-
The resulting amine can be further purified by distillation.
-
The optical purity of the resolved amine is determined by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Visualizing the Processes
To further clarify the workflows and comparative aspects of these synthetic strategies, the following diagrams are provided.
Caption: Comparative workflow of biocatalytic and traditional synthesis of chiral amines.
Caption: Advantages and disadvantages of biocatalytic vs. traditional synthesis.
Conclusion
The synthesis of chiral amines stands at a pivotal intersection of traditional and modern catalytic methods. Traditional synthesis via resolution is a robust and well-understood technique with a broad substrate scope. However, its inherent limitation of a 50% maximum yield for the desired enantiomer and reliance on organic solvents present significant drawbacks in terms of efficiency and environmental sustainability.
In contrast, biocatalysis offers a powerful and "greener" alternative.[1] The use of enzymes like transaminases allows for the direct asymmetric synthesis of chiral amines from prochiral ketones with excellent enantioselectivity and theoretical yields approaching 100%.[1] While challenges such as substrate scope and reaction equilibria exist, ongoing advancements in protein engineering are continuously expanding the applicability of biocatalytic methods. For pharmaceutical and fine chemical industries aiming for more sustainable and efficient manufacturing processes, biocatalysis presents a compelling and increasingly viable pathway for the production of high-value chiral amines.
References
The Silent Workhorse: A Comparative Guide to Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that can significantly impact the efficiency and stereochemical outcome of a reaction. While a vast array of chiral auxiliaries have been developed, those featuring a rigid cyclohexyl scaffold have consistently demonstrated exceptional performance in inducing high levels of stereoselectivity. This guide provides a comprehensive comparison of prominent cyclohexyl-based chiral auxiliaries, offering a detailed analysis of their performance in key asymmetric transformations, supported by experimental data and methodologies. Notably, a thorough review of scientific literature reveals a conspicuous absence of documented applications for 2-methoxycyclohexan-1-amine as a chiral auxiliary in asymmetric synthesis, suggesting it is not a commonly employed tool in this domain. This guide, therefore, focuses on well-established and extensively documented alternatives.
The efficacy of a chiral auxiliary is fundamentally determined by its ability to control the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer. This control is typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield of the desired product. Cyclohexyl-based auxiliaries, by virtue of their conformationally rigid chair-like structures, provide a predictable and sterically hindered environment, effectively shielding one face of the reactive center and directing the approach of incoming reagents.
Performance in Asymmetric Transformations
To provide a clear and objective comparison, this section summarizes the performance of several widely used cyclohexyl-based chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction and the alkylation of enolates.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. The use of chiral auxiliaries appended to the dienophile allows for the synthesis of these cyclic structures with a high degree of stereocontrol. The following table compares the performance of auxiliaries derived from (-)-menthol, (-)-8-phenylmenthol (B56881), and (1R, 2S)-trans-2-phenyl-1-cyclohexanol in the Lewis acid-catalyzed reaction of their acrylate (B77674) derivatives with cyclopentadiene (B3395910).
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (-)-Menthol | TiCl₄ | -20 | 85 | 72 | [1] |
| (-)-8-Phenylmenthol | TiCl₄ | -20 | 90 | >98 | [1] |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | TiCl₄ | -20 | 92 | 96 | [1] |
Asymmetric Enolate Alkylation
The alkylation of enolates is a cornerstone of organic synthesis for the formation of new carbon-carbon bonds. Chiral auxiliaries attached to the enolate precursor can effectively dictate the stereochemistry of the newly formed stereocenter. The table below presents a comparison of different cyclohexyl-based auxiliaries in the alkylation of their corresponding propionimide-derived enolates with benzyl (B1604629) bromide.
| Chiral Auxiliary | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (-)-8-Phenylmenthol | LDA | -78 | 85 | >98 | [1] |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | LDA | -78 | 88 | 95 | [1] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of these chiral auxiliaries in the laboratory.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the chiral acrylate ester (1.0 mmol) in dry dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere (e.g., argon) is added the Lewis acid (e.g., TiCl₄, 1.1 mmol). The mixture is stirred for 10 minutes, followed by the addition of cyclopentadiene (3.0 mmol). The reaction is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric excess of the crude product is determined by ¹H NMR or HPLC analysis. The product can be further purified by column chromatography.[1]
General Procedure for Asymmetric Enolate Alkylation
To a solution of the N-acyl derivative of the chiral auxiliary (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) (1.05 mmol in THF). The mixture is stirred for 30 minutes to ensure complete enolate formation. Benzyl bromide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The diastereomeric excess is determined by analysis of the crude product, typically by ¹H NMR or chiral HPLC. The product is then purified by flash chromatography.[1]
Auxiliary Cleavage
A significant advantage of chiral auxiliaries is their ability to be removed and often recovered for reuse. The cleavage conditions depend on the nature of the linkage between the auxiliary and the substrate. For ester-linked auxiliaries, hydrolysis with a base such as lithium hydroxide (B78521) in a mixture of THF and water is common. For amide-linked auxiliaries, more forcing conditions like saponification with a strong base or reductive cleavage with reagents like lithium aluminum hydride may be necessary.
Mechanistic Rationale and Workflow Visualization
The stereochemical outcome of reactions employing cyclohexyl-based chiral auxiliaries is primarily dictated by steric factors. The bulky and conformationally rigid cyclohexyl group, often bearing additional substituents, effectively blocks one face of the reactive intermediate (e.g., the enolate or the dienophile), compelling the electrophile or diene to approach from the less hindered face. This principle is illustrated in the following diagrams.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Steric shielding model for diastereoselection.
Conclusion
While the initial topic of interest was the application of this compound, the lack of its documentation in the context of asymmetric synthesis highlights the importance of relying on well-established and thoroughly vetted methodologies. Cyclohexyl-based chiral auxiliaries, such as those derived from (-)-8-phenylmenthol and (1R, 2S)-trans-2-phenyl-1-cyclohexanol, have a proven track record of providing excellent stereocontrol in a variety of synthetic transformations. Their conformational rigidity and the predictable nature of the steric shielding they provide make them invaluable tools for the synthesis of enantiomerically pure compounds. Researchers and professionals in drug development are encouraged to consider these established auxiliaries when designing synthetic routes that require precise stereochemical control. The data and protocols presented in this guide offer a solid foundation for the selection and implementation of these powerful synthetic tools.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Methoxycyclohexan-1-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This document provides a detailed, step-by-step guide for the proper disposal of 2-Methoxycyclohexan-1-amine, a substituted cyclohexylamine (B46788) derivative. Due to its likely hazardous nature, as inferred from structurally similar compounds, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. Based on the hazard profile of analogous amine compounds, which are often corrosive, flammable, and harmful upon contact or ingestion, the following PPE is mandatory.[1][2]
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Personal Protective Equipment (PPE) |
| Flammable Liquid | Flame-retardant lab coat, work in a well-ventilated area or chemical fume hood, away from heat and ignition sources.[2] |
| Corrosive | Chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant apron.[1][2] |
| Harmful if Swallowed/In Contact with Skin | Chemical-resistant gloves, lab coat.[1][2][3] |
| Respiratory Irritant | Use only in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound and contaminated materials.
1. Waste Collection and Storage:
-
Designated Waste Container: Collect waste this compound in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.
-
Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[4]
-
Proper Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources. The storage area should have secondary containment to manage potential leaks.
2. Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels for initial absorption.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container.[4] The spill area should then be thoroughly cleaned with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
3. Final Disposal:
-
Professional Disposal: Never dispose of this compound down the drain or in the general trash.[5] Disposal must be handled by a licensed hazardous waste management service.
-
Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxycyclohexan-1-amine
Essential Safety and Handling Guide for 2-Methoxycyclohexan-1-amine
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| PPE Category | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should always be worn over goggles when there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes. | Disposable nitrile gloves provide good short-term protection against splashes but should be changed immediately upon contamination. Consult the glove manufacturer's chemical resistance guide for suitability.[1][2] A fully buttoned lab coat and long pants are required.[1] |
| Respiratory Protection | A respirator may be necessary in poorly ventilated areas or for procedures that could generate significant vapors. | All work should ideally be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][2] If a respirator is needed, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
Operational Plan: Handling and Storage
A systematic approach is crucial for minimizing risks when handling this compound.
Pre-Operational Checklist
-
Emergency Equipment : Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Fume Hood : Confirm that all work with this chemical is performed in a certified chemical fume hood.[1][2]
Handling Procedures
-
Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[1] Use spark-proof tools and explosion-proof equipment.[1]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.
-
Grounding : Ground and bond containers when transferring material to prevent static discharge.
Storage
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Location : Store in a designated flammable liquids storage cabinet, away from incompatible materials such as strong oxidizing agents and acids.[2]
Disposal Plan
The disposal of this compound and its waste must be handled with care to ensure laboratory safety and environmental protection. This substance should be treated as hazardous waste.[2]
Waste Collection and Storage
-
Container : Collect waste this compound in a designated, properly labeled, and sealed container made of a compatible material.[2]
-
Labeling : Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[2] If the waste is a mixture, list all components and their approximate percentages.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Spill Management
-
Small Spills : In the event of a small spill, ensure proper ventilation and wear appropriate PPE. Absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the bulk of the chemical.[2] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2]
-
Large Spills : For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Protocol
-
Professional Disposal : Do not dispose of this compound down the drain or by evaporation. Contact a licensed professional waste disposal service to handle the disposal of this material.
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, deface or remove all labels from the container before disposal in regular trash or recycling, in accordance with your institution's policies.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
